2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone
Beschreibung
BenchChem offers high-quality 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H48O4 |
|---|---|
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
2,5-dimethoxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H48O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h5-22H2,1-4H3 |
InChI-Schlüssel |
LWUFLFCSIAGKGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Herkunft des Produkts |
United States |
Biological Activity of Long-Chain Benzoquinones: Mechanisms, Therapeutics, and Experimental Paradigms
Executive Summary
Long-chain benzoquinones—typified by endogenous Coenzyme Q10 (CoQ10) and synthetic derivatives like MitoQ—are indispensable lipid-soluble electron carriers and redox modulators. Their unique architecture, combining a redox-active quinone head with a lipophilic tail, allows them to anchor within biological membranes. This structural duality enables them to mediate critical cellular functions, ranging from mitochondrial oxidative phosphorylation to the suppression of ferroptosis. This whitepaper provides an in-depth technical analysis of their biological activities, their therapeutic potential in oncology and cardiometabolic diseases, and field-proven experimental protocols for interrogating their mechanisms.
Structural Biology and Core Mechanisms
The biological activity of long-chain benzoquinones is fundamentally dictated by their biphasic structure. The quinone moiety can exist in three oxidation states: fully oxidized (ubiquinone), semiquinone radical, and fully reduced (ubiquinol). The long polyisoprenoid or alkyl chain ensures retention within the hydrophobic core of lipid bilayers, preventing the molecule from diffusing away from its membrane-bound targets.
The FSP1-CoQ10 Axis in Ferroptosis Suppression
Historically, the glutathione peroxidase 4 (GPX4) pathway was considered the sole mechanism preventing ferroptosis—a non-apoptotic cell death driven by iron-dependent lipid peroxidation. However, recent breakthroughs have identified Ferroptosis Suppressor Protein 1 (FSP1) as an independent, parallel safeguard[1].
FSP1, which localizes to the plasma membrane via myristoylation, functions as an NAD(P)H-dependent oxidoreductase. It reduces ubiquinone (CoQ10) to ubiquinol (CoQ10-H2)[2]. Ubiquinol acts as a potent lipophilic radical-trapping antioxidant (RTA), directly quenching phospholipid hydroperoxides (PLOOHs) and halting the lipid peroxidation chain reaction[2]. Targeting FSP1 to inhibit this regeneration cycle is now a highly investigated strategy to sensitize therapy-resistant cancers to ferroptosis[1].
FSP1-CoQ10 axis suppressing ferroptosis via ubiquinol-mediated radical trapping.
Mitochondrial Targeting and Redox Cycling (MitoQ)
While endogenous CoQ10 is essential for the Electron Transport Chain (ETC), its extreme hydrophobicity limits exogenous bioavailability. To overcome this, drug developers engineered MitoQ (mitoquinone mesylate). MitoQ conjugates the redox-active quinone moiety of CoQ10 to a triphenylphosphonium (TPP+) lipophilic cation[3].
Causality in design: The mitochondrial matrix maintains a highly negative membrane potential (-150 to -180 mV). The TPP+ cation exploits this electrochemical gradient, driving MitoQ accumulation within the mitochondria at concentrations 100- to 1000-fold higher than in the cytosol[4]. Once inside, it is reduced by Complex II to ubiquinol, acting as a targeted superoxide scavenger[5]. Interestingly, depending on the substrate (Complex I vs. Complex II), MitoQ can exhibit substrate-specific pro-oxidant or anti-oxidant behaviors by modulating reverse electron transport (RET)[5].
Quantitative Data Summary
To contextualize the pharmacological landscape, the following table summarizes key long-chain benzoquinones, their primary targets, and functional outcomes.
| Compound | Structural Modification | Primary Target / Localization | Biological Activity / Mechanism | Key Application |
| Coenzyme Q10 | 10-isoprenyl tail | Inner Mitochondrial Membrane / Plasma Membrane | ETC electron carrier; FSP1-mediated lipid radical trapping. | Dietary supplement; baseline for ferroptosis studies. |
| MitoQ | TPP+ cation conjugation | Mitochondrial Matrix | Scavenges mitochondrial superoxide; prevents mPTP opening. | Cardiometabolic diseases; neuroprotection models. |
| Idebenone | Shortened alkyl tail (10 carbons) | Cytosol / Mitochondria | Bypasses Complex I defect; transfers electrons directly to Complex III. | Leber's Hereditary Optic Neuropathy (LHON). |
| NPD4928 | FSP1 Inhibitor (Small Molecule) | Plasma Membrane (FSP1) | Blocks NAD(P)H-dependent reduction of CoQ10 to ubiquinol. | Cancer therapy (ferroptosis sensitization). |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, researchers must employ rigorous, self-validating assays when studying benzoquinones. Below are detailed, step-by-step methodologies designed to establish causality rather than mere correlation.
Protocol 1: Assessing FSP1-Mediated Ferroptosis Suppression via CoQ10 Redox Cycling
Objective: To validate whether a novel small molecule induces ferroptosis by inhibiting the FSP1-CoQ10 axis, independently of GPX4. Causality Check: If the drug specifically targets FSP1, cell death must be rescued by exogenous ubiquinol or liproxstatin-1, but not by necroptosis or apoptosis inhibitors[6].
-
Cell Preparation: Seed FSP1-overexpressing cancer cells (e.g., H460) in 96-well plates at 5,000 cells/well. Allow 24 hours for adherence.
-
Treatment Paradigm: Treat cells with the FSP1 inhibitor candidate (e.g., NPD4928) in a dose-response gradient (0.1 µM to 10 µM)[6].
-
Validation Controls (Crucial): Co-treat parallel wells with:
-
Ferroptosis inhibitor: Ferrostatin-1 (1 µM) or Liproxstatin-1 (1 µM).
-
Apoptosis inhibitor: Z-VAD-FMK (20 µM).
-
Bypass rescue: Exogenous CoQ10 (10 µM) or Idebenone (10 µM).
-
-
Lipid Peroxidation Measurement: After 12 hours, stain cells with BODIPY™ 581/591 C11 (2 µM) for 30 minutes. This ratiometric dye shifts from red to green upon oxidation by lipid ROS.
-
Flow Cytometry: Harvest cells and analyze via flow cytometry (FITC vs. PE channels). An increase in the green/red ratio indicates lipid peroxidation.
-
Viability Readout: At 24 hours, assess cell viability using CellTiter-Glo® (ATP-based luminescence).
Expected Outcome: FSP1 inhibition will cause a spike in BODIPY C11 oxidation and cell death, which is completely reversed by Ferrostatin-1 or exogenous CoQ10, but unaffected by Z-VAD-FMK[6].
Protocol 2: Interrogating Mitochondrial Redox State with MitoQ
Objective: To measure the substrate-specific effects of MitoQ on mitochondrial respiration and superoxide generation. Causality Check: MitoQ's antioxidant effect is highly dependent on the electron flow direction (forward vs. reverse electron transport).
Workflow for assessing MitoQ impact on mitochondrial respiration and superoxide production.
-
Mitochondrial Isolation: Isolate mitochondria from target tissue using differential centrifugation in MSHE buffer (210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).
-
Seahorse XF Analysis (Respiration):
-
Load 5 µg of mitochondrial protein per well in a Seahorse XF96 plate.
-
Inject Complex I substrates (Glutamate 10 mM + Malate 10 mM) or Complex II substrate (Succinate 10 mM).
-
Inject MitoQ (100 nM to 500 nM). Note: Avoid concentrations >1 µM as the TPP+ cation itself can uncouple the membrane potential, confounding the data[5].
-
Measure Oxygen Consumption Rate (OCR).
-
-
Superoxide Quantification (Amplex Red):
-
In a parallel fluorometric assay, incubate mitochondria with Amplex Red (50 µM) and Horseradish Peroxidase (0.1 U/mL).
-
Add Succinate (10 mM) to induce reverse electron transport (RET)-mediated ROS.
-
Measure fluorescence (Ex/Em 530/590 nm).
-
Expected Outcome: MitoQ will significantly quench superoxide generated during succinate-driven RET, but may paradoxically increase ROS during forward electron transport with Complex I substrates[5].
Conclusion
Long-chain benzoquinones represent a highly versatile class of biomolecules. The discovery of the FSP1-CoQ10 anti-ferroptotic pathway has revolutionized our understanding of lipid redox biology in cancer. Concurrently, the engineering of mitochondria-targeted derivatives like MitoQ provides a precise tool for mitigating mitochondrial oxidative stress in cardiometabolic and neurodegenerative diseases. By utilizing the rigorous, mechanistically grounded protocols outlined above, researchers can accurately dissect the nuanced redox behaviors of these compounds and accelerate their clinical translation.
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Targeted Coenzyme Q, Superoxide, and Fuel Selectivity in Endothelial Cells | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone: A Technical Guide to Lipophilic Redox Probes
Executive Summary
In the study of mitochondrial bioenergetics and lipid-membrane redox cycling, the structural nuances of quinone probes dictate their functional utility. 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (CAS 4074-99-1) is a highly specialized synthetic alkyl benzoquinone. Unlike endogenous Ubiquinone (Coenzyme Q10), which features a 2,3-dimethoxy core and a kinked polyisoprenoid tail, this molecule possesses a 2,5-dimethoxy configuration paired with a fully saturated, straight 19-carbon (nonadecyl) chain.
As a Senior Application Scientist, I have structured this whitepaper to dissect how these two structural deviations transform the molecule from a standard electron shuttle into a potent, deep-membrane redox probe and competitive enzyme modulator. This guide provides the theoretical framework and self-validating experimental protocols necessary to deploy this compound in advanced biochemical research.
Physicochemical Architecture & Structure-Activity Relationship (SAR)
The utility of a quinone probe in biological systems is governed by its reduction potential ( E1/2 ) and its membrane partitioning coefficient ( logP ).
The 2,5-Dimethoxy Shift
Endogenous CoQ utilizes a 2,3-dimethoxy configuration, which fine-tunes its redox potential to optimally accept electrons from Complex I/II and donate them to Complex III. Shifting to a 2,5-dimethoxy configuration alters the electron density of the benzoquinone ring. This para-like positioning of the electron-donating methoxy groups stabilizes the semiquinone radical intermediate. Consequently, 2,5-dimethoxybenzoquinones exhibit unique electrochemistry, often acting as potent superoxide scavengers or, conversely, as reactive oxygen species (ROS) generators via autoxidation, depending on the local pH and electron donor availability[1].
The Nonadecyl (C19) Anchor
While short-chain analogues like decylubiquinone (C10) are popular due to their partial aqueous solubility[2], they exhibit high lateral mobility and can rapidly wash out of lipid bilayers. The 19-carbon saturated nonadecyl chain of this probe confers extreme lipophilicity. Because it lacks the double bonds of CoQ10's isoprenyl units, the straight alkyl chain packs tightly alongside the saturated tails of membrane phospholipids. This restricts its lateral diffusion, anchoring it deeply within the inner mitochondrial membrane (IMM) and forcing localized interactions with membrane-bound complexes.
Table 1: Comparative Physicochemical & Redox Profiling
| Property | Coenzyme Q10 (Endogenous) | Decylubiquinone (Standard Probe) | 2,5-DM-3-M-6-ND-BQ (Target Probe) |
| Core Structure | 2,3-dimethoxy-1,4-BQ | 2,3-dimethoxy-1,4-BQ | 2,5-dimethoxy-1,4-BQ |
| Side Chain | Decaprenyl (C50, unsaturated) | Decyl (C10, saturated) | Nonadecyl (C19, saturated) |
| Estimated Lipophilicity (LogP) | > 15.0 | ~ 5.5 | ~ 9.2 |
| Membrane Mobility | High (kinked chain flexibility) | High (short chain) | Low (straight-chain lipid packing) |
| Primary Utility | Native electron carrier | Aqueous-compatible ETC shuttle | Deep-membrane redox anchor |
Mechanisms of Action in Cellular Bioenergetics
Mitochondrial Electron Transport Chain (ETC) Modulation
Alkyl benzoquinones can act as alternate electron carriers in respiratory chains, bypassing traditional isoprenoid-quinone pathways[3]. However, due to its altered redox potential and deep-anchoring tail, 2,5-dimethoxy-3-methyl-6-nonadecyl-benzoquinone exhibits a biphasic effect on the ETC. At low concentrations, it can accept electrons from NADH Dehydrogenase (Complex I). At higher concentrations, its structural divergence causes it to act as a competitive inhibitor at the Qo and Qi binding sites of Cytochrome bc1 (Complex III). This mimics the behavior of other ubiquinone analogues, which significantly alter Complex I/III inhibition thresholds[2].
Off-Target Metabolic Modulation: Glutaminase 2 (GLS2)
Beyond the ETC, long-chain alkyl benzoquinones have demonstrated remarkable efficacy as allosteric modulators of metabolic enzymes. Specific alkyl benzoquinones (such as AV-1) have been identified as selective inhibitors of Glutaminase 2 (GLS2), a critical enzyme in cancer cell glutamine addiction. The nonadecyl chain facilitates binding to hydrophobic allosteric pockets, suggesting this probe can be utilized to study the intersection of mitochondrial respiration and glutaminolysis.
Visualization: ETC Integration Pathway
Fig 1: Proposed ETC integration and competitive inhibition by the 2,5-DM-3-M-6-ND-BQ lipophilic probe.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They account for the extreme hydrophobicity of the nonadecyl chain, which causes standard aqueous assays to fail due to compound precipitation.
Protocol 1: Liposomal Rotating Ring-Disk Electrode (RRDE) Voltammetry
Objective: To determine the precise reduction potential and ROS-generating capacity of the probe in a membrane-mimetic environment. Causality: Aqueous electrochemistry cannot accurately measure C19-alkyl quinones. Incorporating the probe into liposomes simulates the dielectric constant of the IMM. The RRDE setup is self-validating: the disk measures quinone reduction, while the ring simultaneously detects superoxide byproducts, confirming if the probe acts as a clean shuttle or a redox cycler.
-
Lipid Film Preparation: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and the benzoquinone probe at a 10:1 molar ratio in chloroform. Dry under a gentle N2 stream to form a uniform lipid film.
-
Hydration & Sonication: Hydrate the film with 0.1 M PBS (pH 7.4) to a final lipid concentration of 5 mM. Probe-sonicate on ice for 10 minutes to form small unilamellar vesicles (SUVs).
-
Electrode Casting: Drop-cast 10 µL of the SUV suspension onto a freshly polished glassy carbon disk electrode and allow it to dry under a controlled atmosphere.
-
Voltammetric Sweeping: Submerge the electrode in degassed PBS. Sweep the disk potential from +0.2 V to −0.8 V (vs Ag/AgCl) at 50 mV/s . Concurrently, hold the platinum ring electrode at +0.6 V to oxidize and quantify any generated superoxide ( O2∙− ).
Protocol 2: High-Resolution Mitochondrial Respirometry (Seahorse XF)
Objective: To map the probe's interaction with specific ETC complexes in living cells. Causality: The C19 chain prevents rapid passive diffusion across the plasma membrane. Permeabilizing the cells ensures the probe directly accesses the mitochondria. By systematically blocking native complexes, we force electrons through the synthetic probe, validating its exact site of action.
-
Cell Permeabilization: Seed HepG2 cells in a Seahorse XF96 microplate. Wash with Mitochondrial Assay Solution (MAS) and inject saponin ( ) to permeabilize the plasma membrane while leaving the IMM intact.
-
Substrate Provision: Inject Complex I substrates (5 mM Malate / 5 mM Glutamate) to initiate endogenous electron flow. Establish a baseline Oxygen Consumption Rate (OCR).
-
Probe Titration: Inject 2,5-dimethoxy-3-methyl-6-nonadecyl-benzoquinone at escalating concentrations ( to ) using a BSA-conjugated delivery vehicle to prevent aqueous aggregation.
-
Inhibitor Challenge: Inject Rotenone ( ) to block Complex I, followed by Antimycin A ( ) to block Complex III.
-
Data Interpretation: If OCR remains elevated post-Antimycin A, the probe is successfully bypassing Complex III and donating electrons directly to Cytochrome c or oxygen. If OCR crashes upon probe injection, it is acting as a competitive Qo site inhibitor.
-
Table 2: Expected Effects on Mitochondrial Parameters
| Assay / Parameter | Expected Outcome | Mechanistic Rationale |
| Complex I/III Activity | Biphasic (Activation → Inhibition) | Accepts electrons at low doses; sterically blocks the Qo site at high doses. |
| Superoxide Production | Significantly Increased | The 2,5-dimethoxy semiquinone intermediate is highly prone to autoxidation. |
| GLS2 Activity | Dose-dependent Inhibition | The C19 alkyl chain mimics allosteric inhibitors of the glutaminase hydrophobic pocket. |
References
-
Decylubiquinone Increases Mitochondrial Function in Synaptosomes PubMed Central (PMC)[Link]
-
Polyketide Quinones Are Alternate Intermediate Electron Carriers during Mycobacterial Respiration in Oxygen-Deficient Niches PubMed Central (PMC)[Link]
-
Antioxidant Properties of Embelin in Cell Culture. Electrochemistry and Theoretical Mechanism of Scavenging MDPI[Link]
-
Alone and Together: Current Approaches to Targeting Glutaminase Enzymes As Part of Anti-Cancer Therapies Taylor & Francis[Link]
Sources
Topic: Antioxidant Potential of Substituted 1,4-Benzoquinones
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-benzoquinone scaffold is a ubiquitous structural motif in biologically active molecules, renowned for its redox properties that underpin a spectrum of activities, from essential roles in cellular respiration to potential therapeutic applications.[1] This technical guide provides a comprehensive exploration of the antioxidant potential of substituted 1,4-benzoquinones. We delve into the core mechanisms governing their antioxidant action, focusing on the delicate balance between antioxidant and pro-oxidant behaviors dictated by their redox cycling capabilities. A central theme of this guide is the structure-activity relationship (SAR), where we dissect how the nature, position, and number of substituents on the quinone ring fundamentally modulate its radical scavenging efficacy. To ground these principles in practical application, we provide detailed, field-proven protocols for key in vitro and cell-based assays—DPPH, ABTS, and the Cellular Antioxidant Activity (CAA) assay—complete with insights into experimental design and data interpretation. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and harness the antioxidant potential of substituted 1,4-benzoquinones.
The Duality of 1,4-Benzoquinones: Redox Cycling and the Antioxidant/Pro-oxidant Balance
Quinones are defined by their conjugated cyclic dione structure, which allows them to readily participate in redox reactions.[2] This capacity is the wellspring of their biological activity, enabling them to act as both antioxidants and pro-oxidants.[3][4] Understanding this duality is paramount for any investigation into their therapeutic potential.
1.1. The Core Mechanism: From Quinone to Hydroquinone
The antioxidant function of a 1,4-benzoquinone is intrinsically linked to its reduced form, the hydroquinone.[3][4] The process involves a two-step electron/hydrogen atom transfer:
-
One-Electron Reduction: The quinone (Q) accepts an electron to form a semiquinone radical (SQ•−). This intermediate is often highly reactive.
-
Second-Electron Reduction: The semiquinone radical accepts a second electron (and protons) to form the stable, fully reduced hydroquinone (H₂Q).
It is the hydroquinone form that acts as the primary antioxidant, capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, thereby reverting to the stable quinone form.[3]
1.2. Redox Cycling: The Decisive Pathway
The fate of the semiquinone radical intermediate determines whether the net effect is antioxidant or pro-oxidant.
-
Antioxidant Pathway: The hydroquinone effectively scavenges harmful radicals, such as lipoperoxides, mitigating oxidative damage.[3] Enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) promote a two-electron reduction directly to the hydroquinone, bypassing the reactive semiquinone stage and favoring a detoxification pathway.[5]
-
Pro-oxidant Pathway: The semiquinone radical can react with molecular oxygen (O₂) to generate superoxide radicals (O₂•−), a key ROS.[3][6] This regenerates the parent quinone, which can then be reduced again, propagating a "redox cycle" that continuously produces ROS, leading to oxidative stress.[6][7] This pro-oxidant effect is a significant contributor to the cytotoxicity of some quinones.[8]
The cellular environment, including the presence of reducing equivalents (like NADPH) and specific enzymes (like cytochrome P450 reductase), dictates which pathway predominates.[5][6]
Caption: Conceptual overview of the structure-activity relationship (SAR) for substituted 1,4-benzoquinones.
Experimental Evaluation of Antioxidant Potential
A multi-tiered approach is essential for accurately characterizing the antioxidant potential of substituted 1,4-benzoquinones. This typically begins with rapid in vitro chemical assays and progresses to more biologically relevant cell-based models.
3.1. In Vitro Chemical Assays: DPPH and ABTS
The DPPH and ABTS assays are the most common methods for initial screening. [2]They are spectrophotometric assays that measure a compound's ability to scavenge a stable radical, resulting in a color change. [9]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable DPPH radical, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. [9]The decrease in absorbance at ~517 nm is proportional to the antioxidant activity. * ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves generating the ABTS radical cation (ABTS•+), which is blue-green. An antioxidant reduces the ABTS•+ back to its colorless neutral form, and the decrease in absorbance at ~734 nm is measured. [9] The efficacy in these assays is typically expressed as the IC₅₀ value (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC₅₀ value indicates higher antioxidant activity. [10]
Comparative Antioxidant Activity Data
The following table summarizes experimental data for selected benzoquinone derivatives, illustrating the principles of SAR.
| Compound | Assay | IC₅₀ (µM) | Reference | Notes |
| tert-Butyl-1,4-benzoquinone | FRAP | ~3x less potent than BHT | [1][11] | The unsubstituted tert-butyl derivative shows moderate activity. |
| 2,6-disubstituted derivatives | Peroxyl Radical Scavenging | Comparable to Trolox | [1][11] | Demonstrates that substitution can significantly enhance activity. |
| 2,6-Dimethoxy-1,4-benzoquinone | DPPH/ABTS | Potent Activity | [9][12] | The two methoxy groups are strong EDGs, enhancing antioxidant capacity. |
| Hydroquinone | ABTS | 4.57 | [13] | The parent hydroquinone is a potent antioxidant. |
Note: Direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is a standardized procedure for assessing free radical scavenging activity. [2][12]
-
Materials & Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Test compounds (substituted 1,4-benzoquinones)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader (~517 nm)
-
-
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1-0.2 mM solution of DPPH in methanol. Keep it stored in the dark at 4°C. [12] 2. Sample Preparation: Dissolve test compounds and the positive control in methanol to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Assay Performance (in 96-well plate):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the diluted test compounds, controls, or methanol (as a blank) to the respective wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [2][9] 5. Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [9]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value from the plot, which is the concentration that causes 50% inhibition. [2]
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol measures the ability of a compound to scavenge the stable ABTS radical cation. [9][12]
-
Materials & Reagents:
-
ABTS (7 mM)
-
Potassium persulfate (2.45 mM)
-
Methanol or Ethanol
-
Test compounds and positive control (Trolox)
-
96-well microplate
-
Microplate reader (~734 nm)
-
-
Procedure:
-
ABTS•+ Stock Solution Preparation: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to achieve an absorbance of 0.700 ± 0.02 at 734 nm. [12] 3. Sample Preparation: Prepare serial dilutions of your test compounds and controls as described in the DPPH protocol.
-
Assay Performance (in 96-well plate):
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pro- and antioxidant functions of quinones in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox cycling of 2-(x'-mono, -di, -trichlorophenyl)- 1, 4-benzoquinones, oxidation products of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
The Role of Long Alkyl Chains in Benzoquinone Function: Mechanistic Insights and Therapeutic Design
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Lipoquinones, including ubiquinone (coenzyme Q) and plastoquinone, are indispensable electron carriers in cellular respiration and photosynthesis. While the redox-active benzoquinone headgroup is responsible for electron and proton transfer, the hydrophobic isoprenoid or alkyl side chain is often relegated to a mere "anchoring" role in standard literature. However, advanced lipidomics and structural biology reveal that the alkyl chain length fundamentally dictates membrane partitioning depth, lateral diffusion kinetics, and enzymatic fidelity. This whitepaper dissects the biophysical causality behind alkyl chain length in benzoquinone function and establishes rational design principles for mitochondria-targeted antioxidants (MTAs).
Structural Biology: Membrane Partitioning and Conformational Dynamics
The biological efficacy of a benzoquinone is governed by its spatial orientation within the phospholipid bilayer. The length of the alkyl/isoprenoid side chain directly influences the thermodynamic stability and depth of the redox-active headgroup.
Hydrophobic Mismatch and Folding
Native ubiquinone-10 (UQ-10) possesses an isoprenoid chain that, if fully extended, would exceed the thickness of a standard phospholipid bilayer. To accommodate this hydrophobic mismatch, the long alkyl chain adopts a folded conformation—specifically, a ~90° turn about the C2-C3β-Cγ bond[1]. This folding mechanism allows the bulky hydrophobic tail to reside within the lipid core while positioning the relatively polar benzoquinone headgroup near the midplane of the membrane[1].
Insertion Depth Causality
The length of the side chain acts as a molecular "pulley." As the alkyl chain length increases, the thermodynamic penalty of exposing hydrophobic segments to the aqueous interface forces the quinone headgroup deeper into the hydrophobic midplane[1]. Conversely, short-chain analogs (e.g., UQ-2) lack the hydrophobic mass to anchor deeply, resulting in the headgroup localizing closer to the polar phospholipid headgroups[2]. This shallow localization exposes the quinone to non-physiological aqueous reductants and alters its interaction with membrane-embedded protein complexes.
Electron Transport Chain (ETC) Kinetics and Enzymatic Fidelity
Benzoquinones function as a mobile electron pool, transferring electrons from Complex I and II to Complex III (cytochrome bc1 complex) in mitochondria. The efficiency of this transfer relies heavily on lateral mobility.
Lateral Diffusion Rates
Within the phospholipid bilayer, native long-chain quinones exhibit a lateral diffusion constant of approximately 10−7 cm2/s [2]. Short-chain hydrophilic analogs exhibit significantly higher diffusion constants due to their shallow membrane localization and reduced hydrophobic drag[2]. However, this increased speed comes at the cost of enzymatic specificity.
The "Bypass" Phenomenon
The fidelity of the electron transport chain is strictly regulated by quinone chain length. Experimental data using 6-halo-ubiquinone derivatives demonstrates that analogs with alkyl side chains of fewer than five carbons exhibit significant "bypass" activity, meaning they can aberrantly shuttle electrons directly to cytochrome c or oxygen, bypassing the highly regulated quinol-cytochrome c reductase (QCR) complex[3]. In contrast, derivatives with 10-carbon alkyl chains maintain strict pathway adherence, exhibiting minimal bypass activity[3].
Caption: Electron transport chain showing physiological quinone routing vs. short-chain bypass.
Rational Design of Mitochondria-Targeted Antioxidants (MTAs)
In drug development, benzoquinones are frequently conjugated to lipophilic cations, such as triphenylphosphonium (TPP+), to create MTAs (e.g., MitoQ, SkQ1). The alkyl linker connecting the TPP+ moiety to the benzoquinone headgroup is the primary determinant of the drug's therapeutic index.
The "Goldilocks" Principle of Linker Length
The uptake of these lipophilic cations is driven by the steep negative mitochondrial membrane potential ( ΔΨm )[4]. Extending the alkyl linker enhances lipophilicity, which lowers the energy barrier for membrane permeation and accelerates mitochondrial uptake[4][5].
However, this is a double-edged sword:
-
Too Short: Short linkers restrict the benzoquinone headgroup's access to deep lipid peroxidation sites, severely reducing antioxidant efficacy[6].
-
Too Long: Excessive hydrophobicity from overly long alkyl chains drives non-specific lipid interactions. This disrupts the inner mitochondrial membrane environment, leading to proton leakage, uncoupling of oxidative phosphorylation, and severe cytotoxicity[6].
Consequently, a 10-carbon (decyl) linker is often selected as it provides the optimal balance between membrane partitioning, molecular flexibility, and redox access without inducing lethal proton slip[6].
Quantitative Data: Impact of Chain Length on Biophysical Properties
The following table synthesizes the biophysical causality of varying alkyl chain lengths on benzoquinone function, serving as a reference matrix for analog design.
| Property / Metric | Short Chain (< C5) | Medium Chain (C5 - C9) | Long Chain (≥ C10) |
| Membrane Localization | Shallow (near polar headgroups)[2] | Intermediate | Deep (midplane, folded)[1] |
| Lateral Diffusion ( D ) | >10−6 cm2/s | ∼10−6 cm2/s | ∼10−7 cm2/s [2] |
| QCR Bypass Activity | High (Aberrant electron shuttling)[3] | Moderate | Low (Strict ETC fidelity)[3] |
| MTA Uncoupling Risk | Low (Poor membrane retention) | Moderate | High (Proton leakage risk)[6] |
| Antioxidant Efficacy (MTA) | Low (Restricted access to lipids)[6] | Optimal (e.g., Decyl linker)[6] | High (But offset by toxicity)[6] |
Self-Validating Experimental Protocols
To engineer novel benzoquinone therapeutics, researchers must rigorously validate the relationship between alkyl chain length, membrane insertion, and mitochondrial toxicity. The following protocols establish a self-validating workflow.
Protocol 1: Liposome Partitioning and Insertion Depth Analysis (Fluorescence Quenching)
Purpose: To determine the exact depth of the benzoquinone headgroup within the lipid bilayer.
-
Liposome Preparation: Extrude 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) through a 100 nm polycarbonate membrane to form unilamellar vesicles (LUVs).
-
Fluorophore Doping: Incorporate depth-specific anthroyloxy-stearic acid (AS) fluorophores (e.g., 2-AS for shallow, 9-AS for mid-depth, 12-AS for deep core) into separate LUV batches at a 1:100 molar ratio.
-
Quinone Titration: Titrate the synthesized benzoquinone analog (0 to 50 μ M) into the LUV suspensions.
-
Measurement: Excite at 360 nm and measure emission at 440 nm.
-
Causality Check: Use the Stern-Volmer equation ( F0/F=1+KSV[Q] ). The AS probe exhibiting the highest quenching constant ( KSV ) indicates the primary insertion depth of the quinone headgroup.
Protocol 2: Respirometric Assessment of Mitochondrial Uncoupling
Purpose: To ensure the designed alkyl chain length does not induce proton leakage (toxicity).
-
Cell Culture Preparation: Seed metabolically active cells (e.g., H9c2 cardiomyocytes) in a Seahorse XF96 microplate at 2×104 cells/well.
-
Basal Respiration: Measure baseline Oxygen Consumption Rate (OCR) using a Seahorse XFe96 Analyzer.
-
Analog Injection: Inject the benzoquinone analog (e.g., 1 μ M, 5 μ M, 10 μ M) via Port A.
-
Oligomycin Addition: Inject Oligomycin (1 μ M) via Port B to inhibit ATP synthase (Complex V).
-
Causality Check: If the OCR remains significantly elevated post-oligomycin injection compared to vehicle controls, the alkyl chain is overly hydrophobic, causing non-specific proton leakage (uncoupling) across the inner mitochondrial membrane.
Caption: Step-by-step experimental workflow for validating benzoquinone analog membrane dynamics.
References
- Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. MDPI.
- Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applic
- Enabling Mitochondrial Uptake of Lipophilic Dications Using Methylated Triphenylphosphonium Moieties.
- Interaction of 6-Bromo- and 6-Chloro-Ubiquinone derivatives with mitochondrial electron transfer system. ChemISGroup.
- Lipid-membrane modified electrodes to study quinone oxidoreductases. PMC - NIH.
- Electron Transport Lipids Fold Within Membrane-Like Interfaces. Frontiers.
Sources
- 1. Frontiers | Electron Transport Lipids Fold Within Membrane-Like Interfaces [frontiersin.org]
- 2. Lipid-membrane modified electrodes to study quinone oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemisgroup.us [chemisgroup.us]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives [mdpi.com]
Spectroscopic Elucidation and Analytical Characterization of 2,5-Dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone
Executive Summary and Biological Relevance
The compound 2,5-Dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone (CAS 4074-99-1) represents a highly specialized class of lipophilic benzoquinones[1]. Structurally homologous to the ubiquinone (Coenzyme Q) family and naturally occurring alkylquinones like Rapanone[2], this molecule features a redox-active 1,4-benzoquinone core anchored by an extended 19-carbon (nonadecyl) aliphatic tail.
In drug development and biochemical research, long-chain alkyl benzoquinones are critical for their ability to intercalate into phospholipid bilayers, acting as potent electron transport mediators, antioxidants, and selective enzyme inhibitors (e.g., synovial PLA2 inhibition)[2]. Because the bioactivity of this compound is strictly dictated by the electronic state of its quinone headgroup and the lipophilicity of its tail, rigorous spectroscopic characterization is non-negotiable for quality control and structural validation.
This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic elucidation of 2,5-dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone, detailing the causality behind specific experimental conditions and expected data signatures.
Molecular Architecture and Physicochemical Profile
The duality of the molecule—a highly conjugated, electron-dense headgroup paired with a strictly non-polar tail—creates unique spectroscopic behaviors. The methoxy groups at C-2 and C-5 donate electron density via resonance, significantly altering the electron distribution of the quinoid system compared to unsubstituted benzoquinones[3].
-
Molecular Formula: C₂₈H₄₈O₄
-
Monoisotopic Mass: 448.3553 Da
-
LogP (Estimated): > 8.0 (Highly lipophilic)
Analytical workflow for the structural elucidation of lipophilic benzoquinones.
Self-Validating Experimental Protocols
To ensure data trustworthiness, analytical workflows must be designed as self-validating systems where one dataset internally confirms the integrity of another.
Phase 1: Sample Integrity and Preparation
Causality: Alkyl benzoquinones are susceptible to photodegradation and polymerization. Analyzing a degraded sample yields convoluted NMR baselines and spurious MS peaks.
-
Purification: Subject the raw extract or synthetic product to flash chromatography (Silica gel, Hexane/EtOAc 9:1).
-
Validation: Run a preliminary Thin-Layer Chromatography (TLC) plate. A single, distinct yellow spot (R_f ~0.6) visible under UV (254 nm) that reversibly darkens under iodine staining confirms monomeric purity.
Phase 2: NMR Acquisition (Relaxation-Optimized)
Causality: The quaternary carbons of the quinone ring (C1-C6) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit exceptionally long T1 relaxation times.
-
Solvation: Dissolve 15 mg of the validated compound in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS.
-
1H Acquisition: Execute a 1D sequence (zg30) with an extended relaxation delay ( D1 ) of 2.0 seconds. This is critical to ensure complete longitudinal relaxation of the highly mobile nonadecyl chain protons.
-
13C Acquisition: Execute a proton-decoupled 13C sequence (zgpg30) with a minimum of 1024 scans to overcome the poor signal-to-noise ratio of the unprotonated quinone carbons.
Phase 3: Mass Spectrometry (Adduct-Forced ESI)
Causality: Highly conjugated diones naturally resist standard protonation in Electrospray Ionization (ESI) due to extensive electron delocalization.
-
Ionization: Utilize ESI in positive mode (ESI+).
-
Adduct Spiking: Spike the sample matrix with 0.1% formic acid and 1 mM Sodium Acetate. This forces the formation of the [M+Na]+ ion, acting as a self-validating check against the often weak [M+H]+ peak.
Comprehensive Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Assignments
The NMR spectra of 2,5-dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone are defined by the sharp contrast between the rigid, deshielded quinone core and the flexible, shielded aliphatic tail.
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K, 400/100 MHz)
| Position | ¹H NMR (δ, ppm) | Multiplicity (J in Hz) | ¹³C NMR (δ, ppm) | Mechanistic Causality & Assignment |
| C-1 | - | - | 184.5 | Carbonyl carbon; heavily deshielded by oxygen electronegativity. |
| C-2 | - | - | 155.2 | Enol ether carbon (C-OMe); shielded relative to C=O via resonance. |
| C-3 | - | - | 139.1 | Ring carbon attached to the allylic methyl group. |
| C-4 | - | - | 184.1 | Carbonyl carbon; slight asymmetry vs C-1 due to tail proximity. |
| C-5 | - | - | 144.8 | Enol ether carbon (C-OMe). |
| C-6 | - | - | 138.6 | Ring carbon attached to the nonadecyl chain. |
| 2-OMe | 3.99 | s (3H) | 61.2 | Methoxy protons; distinct singlet due to ring asymmetry. |
| 5-OMe | 4.01 | s (3H) | 61.2 | Methoxy protons; distinct singlet. |
| 3-Me | 2.05 | s (3H) | 12.4 | Allylic methyl group on the quinone ring. |
| 6-CH₂ (α) | 2.45 | t (2H, J=7.5) | 26.5 | Allylic methylene of the nonadecyl chain; deshielded by the ring. |
| 6-CH₂ (β) | 1.40 | m (2H) | 29.8 | Beta-methylene of the nonadecyl chain. |
| Chain CH₂ | 1.25 | m (~32H) | 29.2 - 29.7 | Bulk aliphatic methylene envelope (16 carbons). |
| Chain CH₃ | 0.88 | t (3H, J=6.8) | 14.1 | Terminal methyl group of the lipophilic tail. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the quinone oxidation state. The electron-donating methoxy groups significantly lower the carbonyl stretching frequency compared to standard aliphatic ketones.
Table 2: Key FT-IR Vibrational Frequencies (ATR Mode)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Causality |
| 2920, 2850 | Strong | ν(C-H) asym/sym | Dominated by the massive nonadecyl (C₁₉) aliphatic chain. |
| 1655 | Strong | ν(C=O) conjugated | Lowered from typical ketone (1715 cm⁻¹) due to quinoid conjugation and +M effect of methoxy groups. |
| 1610 | Medium | ν(C=C) quinone | Aromatic/alkene stretch within the highly conjugated 1,4-dione system. |
| 1265, 1205 | Strong | ν(C-O-C) asym/sym | Ether linkages confirming the presence of the 2,5-dimethoxy substituents. |
| 720 | Weak | ρ(CH₂) rocking | Characteristic of long-chain alkanes ( n>4 ), validating the extended tail. |
Mass Spectrometry and Fragmentation Mechanics
Under Electron Ionization (EI-MS, 70 eV), the molecule exhibits highly predictable fragmentation driven by the stability of the quinone core. The primary pathways involve the cleavage of the nonadecyl chain.
Primary electron ionization (EI-MS) fragmentation pathways for the nonadecyl-benzoquinone.
Fragmentation Analysis:
-
Alpha-Cleavage: Cleavage of the bond between the α and β carbons of the alkyl chain results in the loss of a nonadecyl radical ( C18H37∙ ), leaving a highly stable tropylium-like quinone core fragment at m/z 195.06 ( C10H11O4+ ).
-
McLafferty Rearrangement: The transfer of a γ -hydrogen from the alkyl chain to the quinone carbonyl oxygen, followed by α−β bond cleavage, expels a neutral alkene ( C18H36 ), yielding a radical cation at m/z 196.07 ( C10H12O4+∙ ).
-
CO Expulsion: Subsequent degradation of the core fragments involves the sequential loss of carbon monoxide (-28 Da), a hallmark of cyclic diones, yielding minor peaks at m/z 167 and 168.
Conclusion
The spectroscopic signature of 2,5-dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone is a direct reflection of its bipartite structure. The integration of relaxation-optimized NMR, adduct-forced ESI-MS, and ATR-FTIR provides a comprehensive, self-validating dataset. Understanding the causality behind these spectral outputs—from the resonance-lowered carbonyl frequencies to the McLafferty rearrangement of the lipid tail—is essential for researchers utilizing these compounds in advanced therapeutic and biochemical applications.
References
-
Molbase. "2,5-dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone|4074-99-1". Molbase Chemical Database. URL: ]">https://www.molbase.com[1]
-
GuideChem. "2,3-Dimethoxy-5-methyl-1,4-benzoquinone 605-94-7 wiki". GuideChem Encyclopedia. URL: ]">https://www.guidechem.com[3]
-
ChemicalBook. "RAPANONE | 573-40-0". ChemicalBook Database. URL: ]">https://www.chemicalbook.com[2]
-
The Pherobase. "Essence Encyclopedia: A Comprehensive Catalog of Semiochemical Compounds". URL: ]">https://www.pherobase.com
Sources
Application Note: Protocol for the Synthesis of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.
Introduction & Mechanistic Rationale
2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (CAS: 4074-99-1) is a highly lipophilic analogue of Coenzyme Q (ubiquinone) featuring a straight 19-carbon alkyl chain. Such analogues are critical reference standards and molecular probes for studying mitochondrial electron transport chains, lipid bilayer redox cycling, and antioxidant mechanisms . Unlike naturally occurring isoprenoid-tailed ubiquinones, straight-chain alkyl quinones provide unique membrane-anchoring properties that are highly sought after in pharmaceutical and nutraceutical development.
The most efficient synthetic route to this molecule relies on the direct C–H functionalization of the quinone ring via free-radical alkylation. Specifically, we utilize a modified Kochi-Anderson oxidative decarboxylation . In this reaction, eicosanoic acid (arachidic acid, a C20 fatty acid) is decarboxylated to generate a nucleophilic nonadecyl (C19) radical. This process is mediated by a catalytic silver(I)/persulfate system, which provides high regioselectivity and yield under relatively mild, open-flask conditions .
Experimental Design & Causality
Direct alkylation of quinones using ionic nucleophiles is notoriously challenging due to competing Michael additions and polymerization. Free-radical alkylation bypasses these issues by exploiting the electrophilic nature of the quinone ring, which readily and cleanly accepts nucleophilic alkyl radicals .
-
Precursor Selection (Eicosanoic Acid): Eicosanoic acid is deliberately chosen as the radical precursor. Upon oxidation and the subsequent extrusion of CO₂, it yields the exact C19 nonadecyl radical required for the target molecule.
-
The Ag(I) / Persulfate Catalytic Engine: Ammonium persulfate acts as a stoichiometric oxidant, converting the Ag(I) catalyst into the highly reactive Ag(II) species. Ag(II) performs a single-electron oxidation on the carboxylic acid to form a carboxyl radical, which rapidly decarboxylates. After the resulting alkyl radical attacks the quinone, Ag(II) performs a second oxidation on the semiquinone intermediate to restore the fully conjugated benzoquinone, regenerating Ag(I) in the process .
-
Biphasic Solvent System (CH₃CN/H₂O): Water is strictly necessary to dissolve the inorganic persulfate and silver salts, while acetonitrile is required to solubilize the highly lipophilic eicosanoic acid and the quinone starting material.
Mandatory Visualization: Mechanistic Pathway
Figure 1: Silver-catalyzed radical decarboxylation and quinone alkylation mechanism.
Materials and Reagents
-
Starting Material: 2,5-Dimethoxy-3-methyl-1,4-benzoquinone (10.0 mmol, 1.82 g)
-
Radical Precursor: Eicosanoic acid (Arachidic acid, >99% purity) (15.0 mmol, 4.69 g)
-
Catalyst: Silver nitrate (AgNO₃) (1.0 mmol, 0.17 g)
-
Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) (20.0 mmol, 4.56 g)
-
Solvents: Acetonitrile (CH₃CN, HPLC grade), Deionized Water (Milli-Q), Dichloromethane (DCM)
-
Workup: Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄, Silica gel (230-400 mesh)
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
-
Preparation of the Organic Phase: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 2,5-dimethoxy-3-methyl-1,4-benzoquinone and 15.0 mmol (1.5 eq) of eicosanoic acid in 50 mL of acetonitrile.
-
Catalyst Addition: Add 1.0 mmol (0.1 eq) of AgNO₃ to the solution.
-
Field Insight: Silver nitrate is highly light-sensitive. Perform this step avoiding direct, intense light (or wrap the flask in aluminum foil) to prevent premature reduction to inactive metallic silver.
-
-
Heating: Heat the mixture to 65 °C using a thermostated oil bath to ensure complete dissolution of the highly lipophilic eicosanoic acid.
Phase 2: Radical Generation and Coupling
-
Oxidant Preparation: Dissolve 20.0 mmol (2.0 eq) of ammonium persulfate in 50 mL of deionized water.
-
Controlled Addition (Critical Step): Add the aqueous persulfate solution dropwise to the vigorously stirring reaction mixture at 65 °C over a period of 60 minutes using an addition funnel or syringe pump.
-
Causality: Dropwise addition ensures a low steady-state concentration of nonadecyl radicals. If added too quickly, the high radical concentration leads to Kolbe-type dimerization (forming the inert byproduct octatriacontane) rather than the desired cross-coupling with the quinone .
-
-
Maturation: After the addition is complete, maintain the reaction at 65 °C for an additional 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1) until the starting quinone is fully consumed.
Phase 3: Workup and Purification
-
Quenching: Cool the reaction mixture to room temperature and dilute with 100 mL of water to fully precipitate the organic components.
-
Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL). The highly lipophilic product will partition entirely into the lower organic layer.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ (50 mL) to neutralize and remove unreacted eicosanoic acid, followed by a brine wash (50 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a dark-red crude residue.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane/Ethyl Acetate (from 95:5 to 85:15). The target 2,5-dimethoxy-3-methyl-6-nonadecyl-benzoquinone elutes as a distinct yellow/orange band. Remove the solvent in vacuo to yield the product as a low-melting yellow solid.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the optimization of the radical alkylation, demonstrating the causality of reagent stoichiometry and solvent choice on the final yield.
| Parameter Varied | Condition Tested | Yield (%) | Causality / Observation |
| Solvent Ratio | CH₃CN:H₂O (1:1) | 72% | Optimal balance for solubilizing both lipophilic substrates and inorganic salts. |
| Solvent Ratio | CH₃CN:H₂O (3:1) | 45% | Poor solubility of (NH₄)₂S₂O₈ led to incomplete radical generation. |
| Oxidant Addition | All at once | 38% | High radical concentration led to significant nonadecyl dimerization. |
| Oxidant Addition | Dropwise (1 hr) | 72% | Low steady-state radical concentration maximized quinone trapping efficiency. |
| Temperature | 25 °C | <10% | Insufficient thermal energy to overcome the activation barrier for decarboxylation. |
| Temperature | 65 °C | 72% | Optimal temperature for persulfate decomposition and Ag(II) turnover. |
References
-
Kulthe, A. D. et al. "Visible light-promoted Selectfluor-mediated quinone functionalization with unactivated Csp3-H components." Arkivoc, 2021. URL:[Link]
-
Organic Syntheses. "FREE-RADICAL ALKYLATION OF QUINONES: 2-PHENOXYMETHYL-1,4-BENZOQUINONE." Org. Syn. Coll. Vol. 9, 741, 1998. URL:[Link]
-
Fujiwara, Y. et al. "γ-Carbonyl Quinones: Radical Strategy for the Synthesis of Evelynin and Its Analogues by C–H Activation of Quinones Using Cyclopropanols." Organic Letters, ACS Publications, 2013. URL:[Link]
"using 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone in mitochondrial assays"
Application Note: 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (DMNBQ) as a Lipophilic Probe in Mitochondrial Assays
Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Bioenergetics and Toxicology.
Mechanistic Rationale: The Chemistry of DMNBQ in Bioenergetics
In the study of mitochondrial bioenergetics, quinone analogs are indispensable tools for interrogating the electron transport chain (ETC). Native Coenzyme Q10 (CoQ10) utilizes a 2,3-dimethoxy-1,4-benzoquinone headgroup and a highly lipophilic 50-carbon isoprenoid tail to shuttle electrons between Complex I/II and Complex III.
The synthetic analog 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (DMNBQ) offers a unique structural divergence that makes it a powerful experimental probe. By replacing the native 2,3-dimethoxy configuration with a 2,5-dimethoxy arrangement, DMNBQ acts as a structural mimic that binds to quinone-binding sites (such as the IQ site of Complex I) but fails to facilitate efficient forward electron transfer. This structural shift transforms the molecule into a potent substrate-based inhibitor of Mitochondrial Complex I[1].
Furthermore, the integration of a straight 19-carbon (nonadecyl) aliphatic chain provides extreme lipophilicity. Unlike short-chain analogs (e.g., decylubiquinone or CoQ1), which easily wash out of the inner mitochondrial membrane (IMM) and partition into aqueous buffers, DMNBQ anchors permanently within the lipid bilayer. This deep membrane retention forces sustained redox cycling, leading to electron leakage, the generation of mitochondrial reactive oxygen species (mROS), and subsequent ROS-dependent mitochondria-mediated apoptosis[2]. Related long-chain natural benzoquinones, such as Rapanone, have demonstrated similar profound inhibitory effects on mitochondrial respiration[3].
Fig 1: DMNBQ mechanism: Complex I inhibition, electron leak, ROS generation, and apoptosis.
Quantitative Profiling of Quinone Analogs
To select the appropriate quinone for an assay, researchers must balance membrane retention against the desired mechanism of action. Table 1 summarizes the comparative metrics of DMNBQ against standard bioenergetic modulators.
Table 1: Comparative Profiling of Quinone Analogs in Mitochondrial Assays
| Compound | Carbon Chain | Primary Target | Est. IC50 (Complex I) | Membrane Retention | Primary Assay Application |
| Native CoQ10 | C50 (Isoprenoid) | Electron Carrier | N/A | Very High | Rescue / Supplementation |
| Decylubiquinone | C10 (Alkyl) | Complex I/III | ~15 µM | Low (Washable) | Short-term enzymatic assays |
| DMNBQ | C19 (Alkyl) | Complex I | ~3-5 µM | Very High | Sustained ROS & Apoptosis |
| Rotenone | N/A | Complex I | ~10 nM | High | Positive Control (Inhibition) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific uncouplers and complex inhibitors as internal controls, the researcher can definitively attribute fluorescent signal changes to DMNBQ's specific mechanism of action rather than artifactual dye quenching.
Protocol A: High-Throughput Measurement of Mitochondrial Membrane Potential (ΔΨm)
Because DMNBQ halts the ETC, it collapses the proton motive force. This assay utilizes Tetramethylrhodamine methyl ester (TMRM), a cationic-lipophilic dye that accumulates in polarized mitochondria[4].
Causality & Design Choice: TMRM is chosen over JC-1 due to its superior dynamic range and lack of artifactual aggregation in high-throughput 96/384-well formats. FCCP (an uncoupler) is used as a self-validating control to prove that the loss of TMRM fluorescence is strictly due to depolarization.
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., HL-60 or HepG2) in a black, clear-bottom 96-well plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Test Wells: Treat with DMNBQ titrated from 1 µM to 50 µM (Keep final DMSO concentration <0.5% to prevent solvent-induced toxicity).
-
Negative Control: 0.5% DMSO vehicle.
-
Validation Control: Treat designated wells with 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for 15 minutes prior to reading.
-
-
Probe Incubation: Add TMRM to a final concentration of 100 nM. Incubate for 30 minutes at 37°C in the dark.
-
Wash Step: Wash cells gently 3x with warm PBS containing 0.2% BSA to remove free compounds and unbound probe[4].
-
Data Acquisition: Read fluorescence on a microplate reader (Ex/Em: 548/573 nm).
Protocol B: Quantification of DMNBQ-Induced mROS
DMNBQ's 2,5-dimethoxy structure causes electron pooling at Complex I, reacting with local oxygen to form superoxide ( O2∙− ).
Causality & Design Choice: MitoSOX Red is utilized because its triphenylphosphonium (TPP) moiety specifically targets it to the mitochondrial matrix, isolating the signal from cytosolic ROS. Antimycin A is used as a validation control because it binds the Qi site of Complex III, guaranteeing maximum mitochondrial superoxide production.
Step-by-Step Methodology:
-
Treatment: Expose cells to 10 µM DMNBQ for 2 to 4 hours. Include a vehicle control and a positive control treated with 5 µM Antimycin A.
-
Probe Loading: Remove media and add 5 µM MitoSOX Red reagent diluted in Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Incubation: Incubate for 10 minutes at 37°C, protected from light.
-
Washing: Wash 3x with warm HBSS to remove background cytosolic dye.
-
Acquisition: Analyze via flow cytometry or high-content fluorescence imaging (Ex/Em: 510/580 nm). An increase in fluorescence confirms DMNBQ-mediated superoxide generation.
Fig 2: High-throughput workflow for assessing DMNBQ effects on mitochondrial function.
References
-
Development of a high throughput screening assay for mitochondrial membrane potential in living cells Source: National Institutes of Health (NIH) / PubMed URL:[Link][4]
-
Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]
-
Concise Synthesis of 1,4-Benzoquinone-Based Natural Products as Mitochondrial Complex I Substrates and Substrate-Based Inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]
Sources
- 1. Concise Synthesis of 1,4-Benzoquinone-Based Natural Products as Mitochondrial Complex I Substrates and Substrate-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAPANONE | 573-40-0 [chemicalbook.com]
- 4. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone in Membrane Lipid Peroxidation Studies
Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Utilizing synthetic long-chain ubiquinone analogs to isolate and quantify quinone-mediated antioxidant dynamics in lipid bilayers.
Executive Summary & Structural Rationale
The evaluation of ubiquinone (Coenzyme Q) analogs as membrane antioxidants is a cornerstone of mitochondrial pharmacology and lipid biophysics. However, studying natural Coenzyme Q10 (CoQ10) presents a unique analytical challenge: its 50-carbon polyisoprenoid tail contains multiple unsaturated double bonds that are themselves susceptible to oxidative modification and degradation during severe lipid peroxidation[1]. This auto-oxidation of the tail complicates the quantification of the quinone headgroup's intrinsic radical-scavenging capacity.
2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (CAS: 4074-99-1) is a highly specialized synthetic ubiquinone analog designed to overcome this limitation. It features a fully saturated 19-carbon (nonadecyl) alkyl chain. The length and saturation of the alkyl chain in ubiquinone analogs fundamentally dictate their membrane insertion depth, lateral mobility, and overall antioxidant efficacy[2].
By utilizing a fully saturated C19 chain, this compound provides a highly lipophilic anchor that mimics the deep hydrophobic insertion of natural ubiquinones, but without the oxidative liability of polyisoprenoid double bonds. This structural stability allows researchers to isolate and study the pure redox dynamics of the 2,5-dimethoxy-3-methyl-benzoquinone headgroup as it intercepts lipid peroxyl radicals (LOO•) within the membrane core.
Membrane Dynamics and Mechanistic Causality
The physical state and location of ubiquinone analogs in model membranes are critical for their antioxidant efficacy[3]. Short-chain analogs (such as CoQ2 or Idebenone) lack the hydrophobicity required for deep membrane penetration. Consequently, they often localize at the aqueous interface where they may exhibit altered pharmacokinetics, diffuse out of the bilayer, or even display pro-oxidant behavior, failing to replicate the protective effects of natural CoQ10[4].
In contrast, the C19-benzoquinone analog embeds deeply into the phospholipid acyl chains. When reduced to its quinol form (C19-quinol), it acts as a potent chain-breaking antioxidant. The causality of its efficacy is directly tied to its spatial orientation: the nonadecyl chain anchors the molecule parallel to the lipid tails, positioning the redox-active headgroup perfectly to intercept propagating lipid peroxyl radicals before they can abstract hydrogen atoms from adjacent polyunsaturated fatty acids (PUFAs).
Comparative Antioxidant Efficacy Profiling
To contextualize the performance of the C19 analog, the following table summarizes the membrane behavior and lipid peroxidation inhibition metrics across different ubiquinone derivatives.
| Compound | Chain Length | Saturation | Primary Membrane Localization | Inhibition of Lipid Peroxidation (%)* |
| Idebenone | C10 | Saturated | Interfacial / Aqueous Boundary | Moderate (~45%) |
| CoQ2 | C10 | Isoprenoid | Interfacial / Highly Mobile | Low-Moderate (~30%) |
| C19-Benzoquinone | C19 | Saturated | Deep Hydrophobic Core | High (~85%) |
| CoQ10 (Natural) | C50 | Isoprenoid | Midplane / Core | High (~80%) |
*Note: Values are representative benchmarks derived from standard liposomal Fe(III)/ascorbate or AAPH-induced peroxidation assays[5].
Validated Methodologies: Liposomal Peroxidation Assay
To accurately measure the antioxidant capacity of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone, researchers must utilize synthetic liposomes. This allows for the controlled, interference-free evaluation of quinone-mediated inhibition of induced lipid peroxidation[5].
The following protocol is a self-validating system designed to measure the lag phase of oxidation induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol: Preparation and Oxidation of C19-Benzoquinone-Doped LUVs
Step 1: Co-solubilization and Lipid Film Formation
-
Action: Dissolve egg yolk phosphatidylcholine (EYPC) and 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (at a 5 mol% ratio) in a Chloroform/Methanol (2:1 v/v) solvent mixture. Dry the mixture under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator.
-
Causality: The 2:1 chloroform/methanol ratio is critical. It ensures complete co-solubilization of both the highly lipophilic C19-benzoquinone and the amphiphilic phospholipids, preventing phase separation and ensuring homogeneous distribution of the quinone within the resulting lipid film.
Step 2: Hydration and Extrusion
-
Action: Hydrate the lipid film with 10 mM Phosphate Buffered Saline (PBS, pH 7.4) to a final lipid concentration of 1 mM. Vortex vigorously for 5 minutes. Extrude the multilamellar suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Causality: Extrusion generates Large Unilamellar Vesicles (LUVs). LUVs provide a uniform, single-bilayer surface area-to-volume ratio, which is absolutely necessary for reproducible ROS attack kinetics. Multilamellar vesicles (MLVs) would shield inner bilayers, skewing the oxidation rate.
Step 3: Reduction to Quinol (Active Antioxidant Form)
-
Action: Add a mild reducing agent (e.g., sodium borohydride or dithionite) in a strictly stoichiometric amount to reduce the C19-quinone to C19-quinol, followed by immediate washing/dialysis to remove the aqueous reductant.
-
Causality: The benzoquinone must be in its reduced (quinol) state to act as a hydrogen donor (chain-breaking antioxidant).
Step 4: AAPH-Induced Peroxidation and Validation
-
Action: Incubate the LUVs at 37°C. Introduce 10 mM AAPH to initiate peroxidation. Monitor the accumulation of conjugated dienes via UV absorbance at 234 nm continuously for 120 minutes.
-
Self-Validation Check: Run a simultaneous negative control (empty LUVs without the C19 analog).
-
Validation Criteria 1: The baseline absorbance of all samples prior to AAPH addition must be <0.05 OD. A higher baseline indicates pre-existing lipid peroxides, invalidating the lipid batch.
-
Validation Criteria 2: The negative control must exhibit a rapid oxidation onset (lag phase < 5 minutes). If the negative control resists oxidation, the buffer contains trace antioxidants or the AAPH is degraded.
-
Mechanistic Pathway Visualization
The following diagram illustrates the structural integration and redox cycling of the C19-benzoquinone analog within the lipid bilayer during a peroxidation event.
Figure 1: Redox cycling of the C19-benzoquinone analog intercepting lipid peroxyl radicals within the hydrophobic core of the membrane.
References
-
Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. MDPI.2
-
Location and activity of ubiquinone 10 and ubiquinone analogs in model and biological membranes. ACS Publications. 3
-
Effect of Coenzyme Q10 Incorporation on the Characteristics of Nanoliposomes. ACS Publications. 5
-
Treatment of CoQ10 Deficient Fibroblasts with Ubiquinone, CoQ Analogs, and Vitamin C: Time- and Compound-Dependent Effects. PLOS One. 4
-
Lipid peroxidation and changes in the ubiquinone content and the respiratory chain enzymes of submitochondrial particles. PubMed / NIH. 1
Sources
- 1. Lipid peroxidation and changes in the ubiquinone content and the respiratory chain enzymes of submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Treatment of CoQ10 Deficient Fibroblasts with Ubiquinone, CoQ Analogs, and Vitamin C: Time- and Compound-Dependent Effects | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Experimental Setup for Assessing the Antioxidant Activity of Long-Chain Benzoquinones
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Validated Protocols and Methodological Causality Guide
Introduction & Mechanistic Grounding
Long-chain benzoquinones—most notably Coenzyme Q10 (ubiquinone) and its mitochondria-targeted synthetic derivatives like MitoQ and SkQ1—are uniquely potent antioxidants. Their structural defining feature is a redox-active 1,4-benzoquinone ring coupled to a highly lipophilic tail (e.g., a 10-isoprenyl unit chain in CoQ10, or an alkyl-triphenylphosphonium moiety in MitoQ/SkQ1)[1].
Assessing their antioxidant capacity requires a departure from standard aqueous assays (like traditional FRAP or ABTS). Because the aliphatic chain dictates complete partitioning into lipid bilayers, aqueous assays often yield false negatives due to compound precipitation[1]. Furthermore, the biological efficacy of these compounds is dual-faceted:
-
Direct Scavenging: They act as direct electron/hydrogen donors to neutralize lipid peroxyl radicals within the hydrophobic core of membranes.
-
Indirect Cellular Defense: They act as electrophilic signals that trigger the dissociation of the Keap1-Nrf2 complex, promoting the nuclear translocation of Nrf2 and the subsequent transcription of endogenous antioxidant enzymes (e.g., SOD, HO-1)[2].
Figure 1: Nrf2 signaling pathway activation by long-chain benzoquinones.
Experimental Workflow & Matrix Selection
To establish a self-validating system, researchers must evaluate these compounds across a gradient of biological complexity: starting from modified solvent-based radical scavenging, moving to lipid-phase protection, and concluding with cell-based pathway activation.
Figure 2: Experimental workflow for assessing lipophilic benzoquinone antioxidants.
Validated Protocols
Protocol 1: Modified DPPH Assay for Lipophilic Quinones
Standard DPPH assays fail for long-chain benzoquinones due to insolubility in standard buffers. This protocol utilizes a non-polar solvent matrix to ensure the electron-donating capacity of the benzoquinone ring is accurately measured without steric or phase-separation hindrance[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in pure ethanol or methanol. Store in an airtight, amber container.
-
Sample Preparation: Dissolve the long-chain benzoquinone (e.g., CoQ10) in DMSO to create a concentrated stock (e.g., 10 mg/mL). Perform serial dilutions using 50% v/v acetone or pure ethanol to achieve working concentrations (10–100 µg/mL)[4].
-
Reaction: In a 96-well microplate, add 100 µL of the sample to 100 µL of the DPPH• solution.
-
Controls:
-
Blank: 100 µL solvent + 100 µL sample (corrects for the intrinsic yellow/orange color of benzoquinones).
-
Control: 100 µL solvent + 100 µL DPPH•.
-
-
Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm.
-
Causality Check: The decrease in absorbance corresponds to the reduction of the purple DPPH radical to its yellow hydrazine derivative.
Protocol 2: Liposomal/Tissue TBARS Assay (Lipid Peroxidation)
Because benzoquinones partition into membranes, assessing their ability to halt lipid peroxidation is the most biologically relevant cell-free metric. We measure malondialdehyde (MDA) formation via Thiobarbituric Acid Reactive Substances (TBARS)[5].
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a tissue homogenate (e.g., brain tissue at 0.02 g/mL in 50 mM Tris-HCl) or a synthetic liposome suspension.
-
Stress Induction: Incubate the matrix with an oxidative stressor (e.g., 40 µM menadione or H2O2) alongside the benzoquinone (e.g., MitoQ at 100 nM - 1 µM) for 60 minutes at 37°C.
-
Protein Precipitation: Add 2 volumes of 15% trichloroacetic acid (TCA) to the homogenate. Centrifuge at 1000 × g for 10 min at 4°C.
-
TBA Reaction (Critical Step): Transfer the supernatant and add an equal volume of 0.375% TBA in 0.25 M HCl.
-
Artifact Prevention: Crucial: Add 0.015% BHT (butylated hydroxytoluene) to the mixture before heating. This prevents the artificial peroxidation of lipids that occurs dynamically during the 100°C heating phase[5].
-
Heating & Readout: Heat at 100°C for 15 minutes. Cool on ice, and measure absorbance at 532 nm.
Protocol 3: Cell-Based Intracellular ROS & Nrf2 Activation
To capture the indirect antioxidant effects (Nrf2 activation), a cellular model such as PC12 (pheochromocytoma) cells subjected to H2O2-induced neurotoxicity is utilized[2].
Step-by-Step Methodology:
-
Cell Culture & Pre-treatment: Seed PC12 cells in 96-well plates. Pre-treat cells with the benzoquinone (e.g., CoQ10 at 5–10 µM or SkQ1 at 2–20 nM) for 12–24 hours[2][6].
-
Oxidative Insult: Wash cells and expose them to 100–200 µM H2O2 for 2 hours.
-
ROS Quantification: Load cells with 10 µM CM-H2DCFDA (a fluorescent ROS probe) for 30 minutes in the dark. Wash with PBS and measure fluorescence (Ex: 485 nm / Em: 530 nm).
-
Nrf2 Translocation Assay (Validation): Lyse a parallel set of treated cells to separate cytosolic and nuclear fractions. Perform Western blotting for Nrf2. An increase in nuclear Nrf2 relative to cytosolic Keap1-bound Nrf2 confirms the activation of the endogenous antioxidant defense pathway[2].
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes when evaluating long-chain benzoquinones using the protocols outlined above.
| Compound | Assay Type | Target / Readout | Expected IC50 / Effective Concentration | Biological Implication |
| Coenzyme Q10 | Modified DPPH | Free Radical Scavenging | ~50 µg/mL (for >70% inhibition) | Direct electron donation capacity. |
| MitoQ | TBARS | MDA Formation (Lipid Perox.) | 100 nM – 1 µM | Protection of inner mitochondrial membrane. |
| SkQ1 | Cell-Based (ROS) | Intracellular ROS (DCFDA) | 2 nM – 20 nM | Highly targeted mitochondrial ROS quenching. |
| Coenzyme Q10 | Cell-Based (PC12) | Cell Viability / Nrf2 | 5 µM – 10 µM | Restoration of viability via HO-1/NQO1 induction. |
References
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity MDPI[Link][1]
-
Antioxidant Effect of Coenzyme Q10 in the Prevention of Oxidative Stress in Arsenic-Treated CHO-K1 Cells and Possible Participation of Zinc as a Pro-Oxidant Agent National Institutes of Health (NIH) [Link][3]
-
Protective Effects of Coenzyme Q10 Against Hydrogen Peroxide-Induced Oxidative Stress in PC12 Cell: The Role of Nrf2 and Antioxidant Enzymes National Institutes of Health (NIH) [Link][2]
-
The Mitochondria-Targeted Antioxidant MitoQ Prevents Loss of Spatial Memory Retention and Early Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease Journal of Neuroscience[Link][5]
-
Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils Frontiers[Link][7]
-
Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium National Institutes of Health (NIH) [Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protective Effects of Coenzyme Q10 Against Hydrogen Peroxide-Induced Oxidative Stress in PC12 Cell: The Role of Nrf2 and Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Effect of Coenzyme Q10 in the Prevention of Oxidative Stress in Arsenic-Treated CHO-K1 Cells and Possible Participation of Zinc as a Pro-Oxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
Application Notes & Protocols: Handling and Storage of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone
**Abstract
This document provides a comprehensive guide to the proper handling, storage, and use of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (Molecular Formula: C₂₈H₄₈O₄, Molecular Weight: 448.68).[1] As a lipophilic, long-chain alkylated benzoquinone, its stability and integrity are paramount for reproducible experimental outcomes. The protocols herein are designed for researchers in drug development and other scientific fields, emphasizing safety, stability, and causality behind each recommendation.
Introduction: Understanding the Molecule
2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone is a substituted 1,4-benzoquinone characterized by a long C₁₉ alkyl (nonadecyl) chain. This extensive lipophilic tail dictates its solubility and much of its physical handling, while the dimethoxy-benzoquinone head is the redox-active core, making it susceptible to degradation. Like many benzoquinone derivatives, this compound is prone to degradation from light, heat, and oxidative stress.[2][3] The quinone ring is electrophilic and can react with nucleophiles, while the entire structure is sensitive to photochemical and thermal decomposition.[2] Understanding these intrinsic properties is the foundation for ensuring its long-term stability and integrity in a research setting.
A primary indicator of degradation for benzoquinones is a distinct color change. When pure, similar compounds appear as yellow to orange crystalline solids.[4][5] Upon degradation, which often involves polymerization or oxidation, the compound may darken to a brown or even black color.[3]
Core Principles of Storage and Handling
The central strategy for maintaining the integrity of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone revolves around mitigating its three primary degradation pathways: photodegradation, thermal degradation, and oxidation/hydrolysis.[3][6]
Rationale for Storage Conditions
The long nonadecyl chain imparts a waxy, solid nature to the compound at room temperature, but the quinone core remains reactive. The following conditions are mandated to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or lower.Short-term: 2-8°C. | Lower temperatures significantly reduce the rate of all chemical degradation reactions, including oxidation and polymerization.[2][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The benzoquinone moiety is susceptible to oxidation.[3] Blanketing the solid compound or its solutions with an inert gas displaces oxygen, preventing oxidative degradation.[2] |
| Light | Protect from all light sources. | UV and ambient light can induce photochemical decomposition, leading to the formation of hydroquinone or other byproducts.[2][3][7] |
| Moisture | Store in a desiccated environment. | Moisture can lead to hydrolytic degradation of the quinone ring, particularly under non-neutral pH conditions.[2][3] |
Safety and Personal Protective Equipment (PPE)
While specific toxicity data for this exact molecule is not available, all benzoquinone derivatives should be handled with caution. Related compounds are known to cause skin and eye irritation, and some are toxic if swallowed or inhaled.[8][9]
-
Engineering Controls: Always handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Lab Coat: A standard lab coat is required to protect clothing.
-
Respiratory Protection: If handling large quantities of the solid or if dust generation is unavoidable, use a NIOSH/MSHA approved respirator with an appropriate particulate filter.[7][10]
-
Experimental Protocols
Protocol for Aliquoting the Solid Compound
Objective: To accurately weigh and dispense the solid compound while minimizing exposure to air, light, and moisture.
Methodology:
-
Preparation: Move the main stock container from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment: If possible, perform the transfer inside a glove box purged with argon or nitrogen. If a glove box is not available, work quickly in a fume hood.
-
Weighing: Tare a pre-labeled, amber glass vial on an analytical balance. Using a clean spatula, promptly transfer the desired amount of the solid to the vial.
-
Sealing: Immediately after weighing, flush the vial headspace with a gentle stream of argon or nitrogen, then securely cap the vial. Parafilm can be wrapped around the cap for an additional seal.
-
Storage: Return the main stock container and the newly created aliquot to the appropriate cold storage (-20°C for long-term). Update inventory records.
Protocol for Preparing Stock Solutions
Objective: To prepare a stable stock solution for experimental use. Due to the lipophilic nature of the nonadecyl chain, organic solvents are required.
Causality: Solutions are inherently less stable than the solid form.[2] Therefore, it is highly recommended to prepare fresh solutions for each experiment or to prepare concentrated stock solutions for short-term storage only. Aqueous solutions are not recommended due to poor solubility and increased potential for hydrolysis.[11][12]
Recommended Solvents: Based on the lipophilic structure, solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are appropriate choices.[12]
Methodology:
-
Solvent Preparation: Use high-purity, anhydrous grade solvents. If not freshly opened, it is good practice to degas the solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Add the weighed solid of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone to a pre-labeled amber vial. Add the desired volume of degassed solvent.
-
Mixing: Cap the vial and mix by vortexing or gentle sonication until the solid is completely dissolved. The long alkyl chain may require gentle warming (not to exceed 40°C) to facilitate dissolution.
-
Storage of Stock Solution:
-
Flush the headspace of the vial with argon or nitrogen before sealing.
-
Store at -20°C. For DMSO-based stocks, be aware that the solvent will freeze.
-
Crucially, do not store aqueous dilutions. [12] Prepare aqueous working solutions fresh from the organic stock immediately before use.
-
Visualization of Stability and Handling Workflow
Degradation Pathway Overview
The following diagram illustrates the primary environmental factors that must be controlled to prevent the degradation of the benzoquinone core.
Caption: Key environmental factors leading to the degradation of the benzoquinone compound.
Decision Workflow for Handling and Storage
This workflow provides a logical sequence for researchers to follow when handling the compound, from receiving to experimental use.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone 29096-93-3 [sigmaaldrich.com]
- 11. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Profiling 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone as a Mitochondrial Complex I Inhibitor
Introduction & Mechanistic Rationale
The investigation of mitochondrial bioenergetics relies heavily on the precise pharmacological dissection of the electron transport chain (ETC). 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (CAS: 4074-99-1) is a synthetic, highly lipophilic quinone derivative utilized as a specialized probe for mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[1].
While structurally analogous to endogenous Coenzyme Q (ubiquinone, which features a 2,3-dimethoxy-5-methyl configuration)[2], this compound possesses two critical modifications that dictate its mechanism of action:
-
The 2,5-Dimethoxy Configuration: This structural shift alters the redox potential of the benzoquinone headgroup, hindering its ability to efficiently accept electrons from the terminal iron-sulfur cluster (N2) of Complex I.
-
The Nonadecyl (C19) Aliphatic Tail: Unlike the native poly-isoprenoid tail of Coenzyme Q, the saturated, straight-chain nonadecyl group provides extreme lipophilicity. This anchors the molecule deeply and rigidly within the inner mitochondrial membrane (IMM)[3].
Causality in Action: Because it perfectly mimics the headgroup binding motif but fails to undergo rapid redox cycling, the compound acts as a potent, dead-end competitive inhibitor at the Q-binding pocket of Complex I. It halts forward electron transfer, leading to a collapse of the proton motive force and a subsequent drop in ATP synthesis, while often increasing localized reactive oxygen species (ROS) production[4].
Diagram 1: Mechanism of Complex I inhibition via competitive Q-site blockade.
Physicochemical Profiling & Formulation
Due to the highly hydrophobic C19 tail, aqueous insolubility is the primary barrier to reproducible in vitro assays. The compound must be formulated in an amphiphilic carrier system to prevent micelle formation or precipitation in the assay buffer.
Quantitative Formulation Data
| Property / Parameter | Specification / Value | Formulation Rationale |
| Chemical Formula | C₂₈H₄₈O₄ | High carbon-to-oxygen ratio dictates extreme lipophilicity. |
| Molecular Weight | 448.68 g/mol | Determines molarity calculations for stock solutions. |
| Primary Solvent | DMSO (Anhydrous, ≥99.9%) | Required to disrupt intermolecular hydrophobic interactions. |
| Stock Concentration | 10 mM | Aliquot into amber vials; quinones are photosensitive. |
| Working Concentration | 100 nM – 5 µM | Titration range for determining IC₅₀ in isolated mitochondria. |
| Buffer Additive | 0.1% Fatty Acid-Free BSA | Critical: Acts as a lipid sink in aqueous buffers to prevent non-specific membrane disruption by the nonadecyl tail. |
Self-Validating Protocol: High-Resolution Respirometry
To evaluate the inhibitory efficacy of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone, high-resolution respirometry (e.g., Oroboros O2k or Agilent Seahorse XF) is employed.
The Trustworthiness Principle: This protocol is engineered as a self-validating system. A common artifact in lipophilic quinone research is non-specific membrane uncoupling (acting as a protonophore). To prove that the drop in Oxygen Consumption Rate (OCR) is strictly due to Complex I inhibition, the protocol mandates a "Succinate Rescue" step. Succinate feeds electrons directly into Complex II, bypassing Complex I. If OCR is restored upon succinate addition, the integrity of the IMM and Complexes II-IV is validated, confirming specific Complex I targeting.
Step-by-Step Methodology
-
Preparation of Biological Material:
-
Isolate mitochondria from target tissue (e.g., murine heart or liver) using differential centrifugation in MSHE buffer (210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2).
-
Causality: EGTA chelates calcium to prevent calcium-induced mitochondrial permeability transition (mPT) pore opening during isolation.
-
-
Baseline Respiration (State 2):
-
Suspend mitochondria (0.5 mg/mL) in respiration buffer supplemented with 0.1% BSA.
-
Inject Pyruvate (5 mM) and Malate (2 mM) .
-
Causality: These substrates generate NADH via the TCA cycle, feeding electrons exclusively into Complex I.
-
-
Active Respiration (State 3):
-
Inject ADP (2.5 mM) .
-
Causality: ADP dissipates the proton gradient via ATP synthase (Complex V), stimulating maximal electron flux through the ETC.
-
-
Inhibitor Titration:
-
Inject 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone in stepwise increments (e.g., 0.5 µM, 1.0 µM, 2.0 µM).
-
Observe the dose-dependent suppression of OCR.
-
-
System Validation (Succinate Rescue):
-
Inject Succinate (10 mM) .
-
Causality: Succinate oxidation by Complex II reduces FAD to FADH₂, bypassing the Complex I blockade. A rapid spike in OCR validates that the inhibitor did not destroy the membrane potential or downstream complexes.
-
-
Terminal Blockade:
-
Inject Antimycin A (2.5 µM) .
-
Causality: Blocks Complex III, reducing OCR to non-mitochondrial background levels, providing a true zero baseline.
-
Diagram 2: Self-validating respirometry workflow ensuring target specificity.
Troubleshooting & Data Interpretation Matrix
When utilizing highly lipophilic quinone analogs, experimental artifacts are common. Use the following matrix to interpret deviations from expected data.
| Observation | Mechanistic Cause | Corrective Action |
| No drop in OCR after inhibitor addition | Inhibitor precipitated in aqueous buffer due to high lipophilicity of the C19 tail. | Ensure DMSO stock is fresh. Pre-mix inhibitor with a small volume of BSA-containing buffer before adding to the chamber. |
| OCR drops, but Succinate fails to rescue | The compound is acting as an uncoupler or causing generalized membrane toxicity (detergent effect). | Reduce the inhibitor concentration. Increase BSA concentration in the buffer to 0.2% to act as a stronger lipid sink. |
| Gradual, slow decline in OCR instead of rapid block | Slow partitioning of the nonadecyl tail into the inner mitochondrial membrane. | Allow a longer incubation time (5-10 minutes) for the compound to equilibrate within the lipid bilayer. |
| High baseline OCR before ADP addition | Mitochondria are uncoupled due to isolation stress or calcium overload. | Re-isolate mitochondria. Ensure EGTA is present in isolation buffers and procedures are kept strictly at 4°C. |
References
- MOLBASE. "2,5-dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone | 4074-99-1". Molbase Chemical Database.
- GuideChem. "2,3-Dimethoxy-5-methyl-1,4-benzoquinone 605-94-7 wiki". GuideChem Encyclopedia.
- BRENDA Enzyme Database. "Information on EC 7.1.1.2 - NADH:ubiquinone reductase (H+-translocating)". BRENDA.
- Stasiuk, M., & Kozubek, A. "Biological activity of phenolic lipids". Cellular and Molecular Life Sciences. PMC - NIH.
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- 2. Page loading... [wap.guidechem.com]
- 3. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information on EC 7.1.1.2 - NADH:ubiquinone reductase (H+-translocating) - BRENDA Enzyme Database [brenda-enzymes.org]
"in vitro assays for testing the efficacy of novel benzoquinone compounds"
Application Note: In Vitro Assays for Evaluating the Efficacy of Novel Benzoquinone Compounds
Introduction & Mechanistic Grounding
Benzoquinones (such as thymoquinone, geldanamycin, and β-lapachone) represent a highly versatile class of pharmacophores with potent anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic efficacy is fundamentally driven by two distinct but complementary mechanisms:
-
Redox Cycling: Benzoquinones undergo one-electron reductions to form semiquinone radicals, rapidly generating intracellular reactive oxygen species (ROS) that induce severe oxidative stress and subsequent cell cycle arrest[1].
-
Bioreductive Activation: Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1)—which is frequently overexpressed in solid tumors—catalyze a two-electron reduction of benzoquinones into highly reactive hydroquinones. These hydroquinones subsequently alkylate essential nucleophiles like DNA and proteins, triggering targeted cell death[2][3].
Because of this dual nature, evaluating novel benzoquinone derivatives requires a specialized in vitro assay cascade. Standard viability assays can yield artifacts if redox interference is not controlled, and cytotoxicity must be mechanistically linked to specific pathways to validate the compound's mode of action.
Mechanistic pathways of benzoquinone compounds driving cellular apoptosis.
Experimental Workflow Design
To establish a trustworthy and self-validating preclinical profile, we utilize a sequential screening workflow. Each step incorporates specific chemical inhibitors or scavengers to prove causality rather than mere correlation.
Sequential in vitro assay workflow for benzoquinone efficacy evaluation.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay with Redox Controls)
Causality & Expert Insight: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. However, benzoquinones are highly redox-active and can directly reduce MTT in the cell culture medium without cellular intervention, leading to false-positive viability signals[4]. To ensure assay integrity, this protocol mandates a rigorous wash step prior to MTT addition.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231, MCF-7) at a density of 1 × 10⁴ cells/well in a 96-well microtiter plate. Incubate overnight at 37 °C, 5% CO₂[4].
-
Compound Exposure: Treat cells with serial dilutions of the novel benzoquinone compound (e.g., 1–100 µM) for 24, 48, and 72 hours. Maintain a vehicle control (≤0.5% DMSO)[4].
-
Critical Wash Step: After the incubation period, carefully aspirate the media. Wash the wells twice with 1X cold PBS to completely remove any extracellular, unreacted benzoquinone.
-
MTT Incubation: Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT solution to each well. Incubate for 4 hours at 37 °C[4].
-
Solubilization: Carefully remove the MTT solution. Dissolve the intracellular formazan crystals by adding 100 µL of DMSO per well, incubating for 30 minutes in the dark[4].
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression.
Protocol 2: Intracellular ROS Generation (DCFDA Assay)
Causality & Expert Insight: Because quinones are potent ROS inducers, measuring oxidative stress is critical to defining their efficacy. However, a single fluorescent measurement is not self-validating. We incorporate N-acetylcysteine (NAC), a broad-spectrum ROS scavenger, as a negative control. If the benzoquinone's cytotoxicity is truly ROS-dependent, NAC pre-treatment will quench the fluorescent signal and rescue cell viability[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at 5 × 10⁴ cells/well in a 96-well black-walled, clear-bottom plate; incubate overnight.
-
Control Validation: Pre-treat designated control wells with 5 mM NAC for 2 hours prior to benzoquinone exposure[5].
-
Treatment: Expose cells to the benzoquinone compound at established IC₅₀ and 2×IC₅₀ concentrations for early time points (e.g., 6 and 24 hours) to capture the oxidative burst[1].
-
Probe Loading: Wash cells twice with cold PBS. Add 10 µL of 5 µM CM-H₂DCFDA (a ROS-sensitive fluorescent probe) in serum-free media. Incubate for 30–45 minutes at 37 °C in the dark[6][7].
-
Measurement: Wash cells with PBS to remove excess probe. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a multi-mode microplate reader[7].
Protocol 3: NQO1-Mediated Bioactivation Assay
Causality & Expert Insight: Many benzoquinones act as prodrugs that are bioactivated by NQO1[2]. To definitively prove that a novel compound relies on NQO1 for its targeted cytotoxicity, researchers must perform a competitive inhibition assay using dicoumarol, a potent and specific NQO1 inhibitor[3].
Step-by-Step Methodology:
-
Cell Selection: Utilize a cell line with confirmed high NQO1 expression (e.g., A549 or MDA-MB-231) alongside an NQO1-null control line (e.g., MDA-MB-468)[1][2].
-
Inhibitor Pre-treatment: Seed cells in parallel plates. Pre-treat one set of plates with 50 µM dicoumarol for 2 hours to completely inhibit intracellular NQO1 activity[3].
-
Compound Exposure: Treat both the dicoumarol-exposed and unexposed plates with serial dilutions of the benzoquinone compound for 48 hours.
-
Viability Assessment: Assess cell viability using the validated MTT protocol (Protocol 1).
-
Data Interpretation: A significant rightward shift in the IC₅₀ value (reduced toxicity) in the dicoumarol-treated plate confirms that the compound requires NQO1 for bioactivation[3].
Quantitative Data Presentation
To benchmark novel benzoquinone compounds during early-stage drug development, it is crucial to compare their efficacy metrics against established reference compounds. The following table summarizes expected quantitative benchmarks for validated benzoquinones.
| Compound Class | Reference Compound | Expected IC₅₀ (Breast Cancer, 48h) | Primary Mechanism | Validation Control |
| Natural Benzoquinone | Thymoquinone | 10 – 40 µM | ROS Generation | NAC Scavenging |
| Benzoquinone Ansamycin | Geldanamycin | 15 – 100 nM | Hsp90 Inhibition / NQO1 | Dicoumarol Shift |
| Synthetic ortho-Quinone | β-Lapachone | 2 – 10 µM | NQO1 Bioactivation | Dicoumarol Shift |
References
- Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - MDPI.
- NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
- Increased radical scavenging activity of thymoquinone and L-ascorbic acid dual encapsulated in palmitoyl-chitosan nanoparticles... - RSC Publishing.
- Anticancer Effects of Thymoquinone through the Antioxidant Activity, Upregulation of Nrf2, and Downregul
- Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model - PLOS One.
- NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC.
- Thymoquinone induces ROS and release of cytochrome c into the cytoplasm - ResearchG
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Increased radical scavenging activity of thymoquinone and l -ascorbic acid dual encapsulated in palmitoyl-chitosan nanoparticles in a human normal lun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04326F [pubs.rsc.org]
- 7. Anticancer Effects of Thymoquinone through the Antioxidant Activity, Upregulation of Nrf2, and Downregulation of PD-L1 in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Stock Solutions for 2,5-Dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Context
2,5-Dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone (CAS 4074-99-1) is a synthetic, highly lipophilic analog of naturally occurring ubiquinones. Structurally, it features a redox-active 1,4-benzoquinone core coupled with a massive 19-carbon (nonadecyl) aliphatic tail.
From a physicochemical perspective, this compound presents a dual challenge for in vitro assay design. First, the extreme hydrophobicity of the C19 chain drives rapid aggregation, precipitation, and micelle formation in aqueous media. Second, the quinone core is an electrophilic, redox-active moiety that is highly susceptible to photochemical degradation and nucleophilic attack (e.g., by thiols present in biological buffers).
This application note provides a self-validating, causality-driven protocol for formulating, storing, and utilizing stock solutions of this compound to ensure absolute reproducibility in biological and analytical assays.
Physicochemical Properties & Causality
Understanding the molecular behavior of 2,5-Dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone is critical for preventing experimental artifacts such as false negatives (due to compound precipitation) or false positives (due to redox cycling).
Table 1: Physicochemical Properties and Experimental Impact
| Property | Value | Causality & Experimental Impact |
| Chemical Formula | C₂₈H₄₈O₄ | The high carbon-to-oxygen ratio dictates extreme lipophilicity, requiring strict organic solvent selection. |
| Molecular Weight | 448.68 g/mol | Requires precise gravimetric calculation for molarity (e.g., a 10 mM stock requires 4.49 mg/mL). |
| LogP (Estimated) | > 8.0 | Virtually insoluble in water. Requires amphiphilic carriers (e.g., BSA) or surfactants in aqueous media. |
| Core Structure | 1,4-benzoquinone | Absorbs UV/Vis light (~270 nm and ~400 nm). Highly photosensitive; mandates the use of amber vials. |
Solvent Selection Dynamics
Because the C19 aliphatic chain forms strong intermolecular van der Waals interactions in the solid crystal lattice, standard room-temperature dissolution is often insufficient. Drawing parallels from the handling of structurally related lipophilic quinones like decylubiquinone and embelin [1][2], thermal and mechanical energy must be applied to disrupt the lattice. Furthermore, for compounds approaching the hydrophobicity of Coenzyme Q10, solvent selection is paramount [3].
Table 2: Solvent Selection Matrix
| Solvent | Max Recommended Conc. | Advantages | Disadvantages |
| DMSO (Anhydrous) | 5 – 10 mM | Standard for biological assays; low cellular toxicity at <0.1% final concentration. | High viscosity; limited solvation power for C19 chains without sonication/warming. |
| DMF | 10 – 25 mM | Superior solvation thermodynamics for long alkyl chains compared to DMSO. | Higher inherent cellular toxicity; requires strict final concentration control (<0.05%). |
| Ethanol (Absolute) | 2 – 5 mM | Low toxicity; easily evaporated for solvent-exchange protocols. | Poor solubility limit; compound will rapidly precipitate upon cooling. |
Recommendation: For most cell-based and biochemical assays, Anhydrous DMSO is the preferred primary solvent, provided the concentration does not exceed 10 mM and the formulation is assisted by sonication.
Experimental Workflow & Logic
The following diagram illustrates the critical path from dry powder to assay-ready aqueous dilution, emphasizing the required environmental controls at each stage.
Figure 1: Optimal workflow for the preparation, storage, and utilization of alkyl benzoquinone stock solutions.
Step-by-Step Protocol: Preparation of 10 mM Stock Solution
This protocol is designed as a self-validating system . By incorporating visual and spectrophotometric checkpoints, the researcher can guarantee that the compound is fully solvated rather than suspended as micro-particulates.
Phase 1: Solubilization
-
Equilibration: Allow the lyophilized powder of 2,5-Dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which would drastically reduce DMSO solubility.
-
Gravimetric Measurement: Weigh exactly 4.49 mg of the compound into a sterile, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous, degassed DMSO (≥99.9% purity).
-
Thermal-Mechanical Disruption:
-
Seal the vial and vortex for 30 seconds.
-
Place the vial in a heated ultrasonic bath set to 37°C for 10 to 15 minutes .
-
Causality: The thermal energy overcomes the enthalpy of the crystal lattice, while sonication prevents the formation of localized supersaturated micro-environments.
-
Phase 2: Validation (Self-Validating Checkpoint)
-
Visual Inspection: Hold the amber vial against a dark background and illuminate it with a focused light source. The solution must be completely clear. If a Tyndall effect (light scattering) is observed, micro-particulates are present; continue sonication or add 100 µL of DMF to act as a co-solvent.
-
Spectrophotometric QC (Optional but Recommended): Dilute a 1 µL aliquot into 999 µL of absolute ethanol. Scan from 200 nm to 500 nm. A sharp absorbance peak near ~270-280 nm confirms the presence of the intact oxidized benzoquinone core.
Phase 3: Aliquoting and Storage
-
Inert Atmosphere Purging: Aliquot the stock solution into low-bind, amber microcentrifuge tubes (e.g., 50 µL per tube). Gently blow a stream of Argon or Nitrogen gas over the meniscus before capping. Causality: Displacing oxygen prevents auto-oxidation and ROS generation during long-term storage.
-
Cryopreservation: Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.
Protocol: Preparation of Aqueous Working Solutions
Introducing a LogP > 8.0 compound into an aqueous biological buffer will trigger immediate precipitation if not managed correctly.
-
Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Do not use heat blocks above 40°C , as rapid thermal shifts can degrade the quinone core. Vortex immediately upon thawing.
-
Carrier Protein Complexation:
-
Prepare your target assay buffer supplemented with 0.1% to 0.5% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) .
-
Causality: The hydrophobic pockets of BSA act as a molecular sink, sequestering the C19 nonadecyl chain and preventing the compound from adhering to the plastic walls of the assay plate.
-
-
Just-in-Time Dilution: Dilute the DMSO stock directly into the BSA-supplemented buffer immediately prior to treating cells or enzymes.
-
Solvent Limit: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.
References
Alkylated Benzoquinone Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of alkylated benzoquinones. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the chemoselectivity challenges inherent in quinone functionalization.
Synthesizing diversely substituted 1,4-benzoquinones often suffers from competing reaction pathways, leading to unwanted side products such as overalkylated species, O-alkylated ethers, and quinols. This guide provides field-proven, mechanistically grounded solutions to isolate your target compounds efficiently.
Section 1: Diagnostic Workflow for Side Product Identification
Before adjusting your synthetic protocols, you must accurately identify the side product. Use the diagnostic flowchart below to trace analytical signatures (MS/NMR) back to their mechanistic origins.
Diagnostic flowchart for identifying and resolving benzoquinone synthesis side products.
Section 2: Frequently Asked Questions (FAQs) & Causality Analysis
Issue 1: Overalkylation (Di- and Poly-alkylation)
Q: During the radical alkylation of 1,4-benzoquinone, I am observing significant amounts of di- and poly-alkylated side products. Why does this happen, and how can I restrict the reaction to monoalkylation?
Causality & Expert Insight: In homogeneous radical alkylation systems (such as Minisci-type reactions), the introduction of an electron-donating alkyl group increases the electron density of the resulting monoalkylated benzoquinone. This makes the newly formed product more reactive toward electrophilic carbon-centered radicals than the starting material, leading to rapid overalkylation[1].
Self-Validating Solution: Adjust the reaction medium to a biphasic system or use a solvent mixture where the monoalkylated product is insoluble. By precipitating the monoalkylated product as it forms, you physically remove it from the reactive radicals in the solution, effectively halting further alkylation[2].
Issue 2: O-Alkylation vs. C-Alkylation
Q: I am attempting a Friedel-Crafts alkylation on hydroquinone (prior to oxidation to the benzoquinone), but my NMR shows significant O-alkylation (ether formation) instead of the desired ring C-alkylation. How do I fix this?
Causality & Expert Insight: Phenols and hydroquinones possess ambident nucleophilicity. Under weak acid or basic conditions, O-alkylation is kinetically favored because the oxygen atom is highly nucleophilic[3][4]. For C-alkylation (Friedel-Crafts) to dominate, the reaction must be placed under thermodynamic control. This requires the activation of the alkylating agent by a strong Lewis or Brønsted acid to form a discrete carbocation that attacks the aromatic ring. However, using concentrated sulfuric acid often leads to polymerization, sticky gums, and colored by-products[5].
Self-Validating Solution: Use optimized acidic conditions (e.g., 70% dilute sulfuric acid) and elevate the temperature slightly (e.g., 70 °C) to favor the thermodynamically stable C-alkylated product. Ensure the alkylating agent is added slowly to control the local concentration of carbocations, preventing oligomerization[5].
Issue 3: Quinol Formation (Carbonyl Addition)
Q: When using organometallic reagents (like organocadmium or Grignard reagents) to directly alkylate benzoquinone, I recover quinols instead of the ring-alkylated product. Why?
Causality & Expert Insight: Direct reaction of 1,4-benzoquinone with organometallic reagents often proceeds via 1,2-addition to the highly electrophilic carbonyl carbon rather than conjugate 1,4-addition or radical C-H substitution. For example, organocadmium reagents specifically yield quinols (the result of carbonyl monoalkylation) and are generally devoid of ring-alkylated byproducts[6].
Self-Validating Solution: If ring C-alkylation is the goal, abandon direct organometallic addition. Instead, utilize radical C-H abstraction methods, such as generating alkyl radicals from carboxylic acids via silver-catalyzed oxidative decarboxylation[2] or using Selectfluor/Ag(I) systems for radical benzylation[7].
Section 3: Quantitative Troubleshooting Data
Use the table below to cross-reference your synthetic pathway with expected side products and immediate mitigation strategies.
| Reaction Pathway | Target Product | Common Side Product | Analytical Signature | Mitigation Strategy |
| Radical Alkylation (Minisci) | Monoalkylated Benzoquinone | Di/Poly-alkylated Benzoquinones | MS: Mass = Target + n (Alkyl mass) | Use biphasic/precipitation systems to isolate the mono-product in situ[2]. |
| Friedel-Crafts of Hydroquinone | C-alkylated Hydroquinone | O-alkylated Ethers | NMR: Loss of -OH signal, appearance of alkoxy protons | Use dilute H₂SO₄ at 70 °C to favor thermodynamic C-alkylation[5]. |
| Organometallic Addition | Ring-alkylated Benzoquinone | Quinols (Carbonyl 1,2-addition) | NMR: Loss of carbonyl ¹³C signal, new sp³ C-OH | Switch to radical C-H abstraction (e.g., Ag(I)/persulfate)[6][7]. |
Section 4: Validated Experimental Protocols
Protocol A: Controlled Mono-Radical Alkylation of 1,4-Benzoquinone
This protocol utilizes a phase-separation strategy to prevent the overalkylation typically seen in Minisci-type reactions[2].
Reagents: 1,4-benzoquinone (1.0 eq), carboxylic acid radical source (1.0 eq), silver nitrate (0.12 eq), ammonium peroxydisulfate (1.2 eq), water.
Step-by-Step Methodology:
-
System Setup: Charge a reaction vessel with the carboxylic acid, 1,4-benzoquinone, silver nitrate, and water.
-
Dissolution: Heat the mixture to 60–65 °C with stirring until dissolution is complete. Causality: This temperature is required to initiate the thermal decomposition of the persulfate while keeping the starting materials in solution.
-
Controlled Radical Generation: Vigorously stir the solution and add an aqueous solution of ammonium peroxydisulfate dropwise over 40–60 minutes while strictly maintaining the temperature.
-
In Situ Precipitation (Self-Validation): As the monoalkylated quinone forms, its increased hydrophobicity causes it to precipitate from the aqueous medium. This physical separation prevents the electron-rich product from reacting with further radicals, stopping overalkylation.
-
Isolation: Cool the mixture to 5–10 °C, collect the solid via suction filtration, wash with cold water, and recrystallize from ethanol.
Protocol B: Chemoselective C-Alkylation of Hydroquinone
This protocol avoids the O-alkylation and polymeric gums associated with concentrated acids by using a controlled, dilute acid environment[5].
Reagents: Hydroquinone (1.0 eq), alkylating agent (e.g., tert-butyl alcohol) (1.6 - 2.0 eq), 71% dilute sulfuric acid.
Step-by-Step Methodology:
-
Acid Suspension: Suspend hydroquinone in 71% dilute sulfuric acid. Causality: Dilute acid provides enough protons to generate carbocations from the alcohol without causing the oxidative polymerization of hydroquinone seen with concentrated H₂SO₄.
-
Reagent Addition: Gradually add the alkylating agent to the mixture.
-
Thermodynamic Heating: Heat the reaction gradually to 70 °C and stir thoroughly for 1 hour. Causality: Heating pushes the reversible O-alkylation backward, favoring the thermodynamically stable C-alkylated product.
-
Neutralization (Self-Validation): Filter the resulting solid and wash thoroughly with water, followed by a dilute sodium bicarbonate solution. The cessation of gas evolution (CO₂) validates that the residual acid catalyst has been neutralized, preventing product degradation during storage.
-
Oxidation: Dry the C-alkylated hydroquinone. It can subsequently be oxidized to the target benzoquinone using standard oxidants (e.g., Ag₂O or DDQ).
References
-
[6] Quinone Alkylation Using Organocadmium Reagents: A General Synthesis of Quinols. PubMed / The Journal of Organic Chemistry.[Link]
-
[7] Radical Benzylation of Quinones via C–H Abstraction. ACS Publications.[Link]
-
[1] Orientation and relative rate in the isopropylation of 2-methyl-1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
[3] Development of Transition-Metal-Catalyzed Dearomatization Reactions. J-Stage / Chemical and Pharmaceutical Bulletin.[Link]
-
[4] A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate.[Link]
-
[2] Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses, Coll. Vol. 6, p. 890. [Link]
-
[5] Alkylation of hydroquinone - US2832808A. Google Patents.
Sources
- 1. Orientation and relative rate in the isopropylation of 2-methyl-1,4-benzoquinone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Development of Transition-Metal-Catalyzed Dearomatization Reactions [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]
- 6. Quinone Alkylation Using Organocadmium Reagents: A General Synthesis of Quinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
"troubleshooting low yield in 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone synthesis"
Topic: Troubleshooting the 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (CAS 4074-99-1) Workflow
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly lipophilic ubiquinone analogs. The target molecule, 2,5-dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone (CAS 4074-99-1)[1], is a prime example of how a structural modification—specifically the addition of a C19 nonadecyl lipid tail—can completely derail standard synthetic protocols.
While the benzoquinone core is straightforward to generate in simple systems, the extreme hydrophobicity of the C19 chain causes catastrophic yield drops during the final hydroquinone-to-benzoquinone oxidation step. This guide deconstructs the causality behind these failures and provides field-proven, self-validating methodologies to restore your synthetic yields.
Synthetic Workflow & Failure Points
Synthetic workflow for CAS 4074-99-1 highlighting the critical oxidation bottleneck.
Troubleshooting FAQs
Q1: Why does my oxidation step stall at <15% conversion when using standard Ceric Ammonium Nitrate (CAN)? Causality: CAN is the industry standard for hydroquinone oxidation[2], but it requires highly polar solvent mixtures (typically Acetonitrile/Water) to dissolve the cerium salts. The C19 nonadecyl chain creates a massive hydrophobic shield around the hydroquinone core. In aqueous MeCN, the substrate rapidly aggregates into micelles or phase-separates, physically preventing the Ce(IV) single-electron transfer complex from accessing the aromatic ring[3]. Solution: Abandon aqueous biphasic systems. Transition to a strictly anhydrous, organic-soluble oxidation protocol using Silver(I) Oxide (Ag2O) in Dichloromethane (DCM)[4]. The lipophilic substrate remains fully solvated, allowing the heterogeneous Ag2O surface to efficiently abstract protons and electrons.
Q2: I switched to organic solvents with CAN, but now I see multiple degradation products. How do I prevent over-oxidation? Causality: Attempting to force CAN into organic solubility (e.g., using DCM/MeCN blends) exposes the fully solvated lipophilic core to an aggressively high oxidation potential. This inadvertently cleaves the methoxy groups (demethylation) or abstracts hydrogen atoms from the benzylic position of the nonadecyl chain, leading to ring-opening or polymerization. Solution: Control the oxidation potential by using a mild, heterogeneous oxidant. Ag2O provides a controlled, surface-mediated oxidation that stops cleanly at the benzoquinone stage without over-oxidizing the delicate methoxy substituents[4].
Q3: My final product streaks terribly on silica gel during purification, leading to massive yield loss. How do I fix this? Causality: The target molecule possesses a "schizophrenic" polarity profile. The highly lipophilic C19 tail causes it to co-elute with non-polar byproducts, while the electron-deficient quinone headgroup coordinates strongly with active, acidic silanol sites on standard silica gel, causing streaking and on-column degradation. Solution: Passivate the silica gel. Pre-treat your column with 1% Triethylamine (Et3N) in hexanes to neutralize acidic silanol sites, or switch entirely to reverse-phase (C18) chromatography where the C19 tail dictates predictable, high-resolution retention behavior.
Comparative Oxidation Data
The following table summarizes the quantitative yield outcomes based on the thermodynamic and solubility profiles of various oxidation matrices.
| Oxidant System | Solvent Matrix | Conversion Yield | Causality of Failure / Primary Byproduct |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile / Water (1:1) | < 15% | Hydrophobic shielding; substrate phase-separates into micelles. |
| Ceric Ammonium Nitrate (CAN) | DCM / Acetonitrile (1:1) | 35 - 40% | Over-oxidation; non-specific demethylation of the core. |
| Ferric Chloride (FeCl3) | Methanol | < 10% | Severe insolubility of the C19 precursor in polar alcohols. |
| Silver(I) Oxide (Ag2O) | Anhydrous DCM | > 85% | Optimal; fully solvated substrate undergoes clean surface oxidation. |
Optimized Methodology: Self-Validating Ag2O Oxidation
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each critical step contains a physical or chemical checkpoint to verify success before proceeding.
Step 1: Complete Solvation
-
Action: Dissolve 1.0 equivalent of the nonadecyl-hydroquinone intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Self-Validation Checkpoint: The solution must be completely transparent. Any cloudiness indicates residual moisture or inorganic salts from previous steps that will passivate the oxidant surface. If cloudy, filter the solution through a plug of anhydrous Na2SO4 before proceeding.
Step 2: Heterogeneous Initiation
-
Action: Add 1.5 equivalents of finely powdered Ag2O and 0.5 equivalents of anhydrous MgSO4 (to scavenge generated water) in one portion.
-
Self-Validation Checkpoint: The reaction mixture will immediately transition from a pale solution to a dark, opaque suspension. This rapid physical change confirms the successful initiation of the heterogeneous surface reaction.
Step 3: Reaction Monitoring
-
Action: Stir vigorously at 25°C for 2 to 4 hours.
-
Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc 9:1). The disappearance of the UV-active, polar hydroquinone (Rf ~0.2) and the emergence of a bright yellow, visible spot (Rf ~0.6) confirms the formation of the conjugated quinone chromophore. If the yellow spot does not appear within 30 minutes, the Ag2O powder may be degraded (oxidized to inactive species) and requires replacement.
Step 4: Workup and Isolation
-
Action: Filter the dark suspension through a short pad of Celite to remove silver salts and MgSO4. Wash the pad thoroughly with additional DCM.
-
Self-Validation Checkpoint: The resulting filtrate must be a vibrant, clear yellow-orange. A muddy brown filtrate indicates colloidal silver breakthrough or polymer formation, requiring a secondary filtration through a 0.2 μm PTFE syringe filter to ensure absolute purity before solvent evaporation.
Sources
Technical Support Center: Stabilizing 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone in Solution
Welcome to the technical support center for 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Stability of Benzoquinones
Benzoquinones are a class of compounds known for their redox activity and are integral to various biological processes and therapeutic applications.[1][2] However, their reactivity also makes them susceptible to degradation in solution. The stability of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone, like other benzoquinones, is critically influenced by environmental factors such as pH, light, temperature, and the presence of oxygen.[3] Understanding these factors is paramount to maintaining the compound's integrity.
A common indicator of benzoquinone degradation is a change in the solution's color. A fresh solution of a pure benzoquinone is typically yellow; however, upon degradation, it may darken to a brownish hue due to the formation of byproducts and polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of degradation for 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone in solution?
A1: The degradation of this benzoquinone derivative is primarily influenced by four factors:
-
pH: Benzoquinones are generally more stable in acidic to neutral conditions.[3] Alkaline environments promote degradation through mechanisms like hydrolysis.[3][4]
-
Light: Exposure to light, especially UV radiation, can trigger photochemical reactions, leading to the breakdown of the benzoquinone ring.[5] This process is known as photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[3]
-
Oxidation: The presence of atmospheric oxygen or other oxidizing agents can lead to oxidative degradation of the benzoquinone.
Q2: My solution of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone has turned from yellow to brown. What does this signify?
A2: A color change from yellow to brown is a strong visual indicator of degradation. This discoloration suggests the formation of various degradation products, including polymers, which can interfere with your experimental results. It is highly recommended to discard the discolored solution and prepare a fresh one.
Q3: What are the best practices for storing solutions of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone?
A3: To ensure the long-term stability of your solutions, adhere to the following storage guidelines:
-
Temperature: For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or below is ideal, provided the solvent system allows for it without precipitation.
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to shield them from light and prevent photodegradation.[3]
-
Inert Atmosphere: To prevent oxidation, blanket the solution with an inert gas such as argon or nitrogen before sealing the container, especially for long-term storage.[3]
-
Solvent Choice: The choice of solvent can impact stability. While solubility is a key consideration, be aware that protic solvents like water can participate in hydrolysis, particularly at non-neutral pH.[3]
Q4: Which solvents are recommended for dissolving 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone?
A4: Due to the long nonadecyl alkyl chain, this compound is lipophilic. Organic solvents such as ethanol, methanol, acetonitrile, or chloroform are suitable choices.[6][7] When preparing aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent before dilution with an aqueous buffer. Always ensure the final solvent composition is compatible with your experimental system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration of the solution upon preparation. | High pH of the solvent/buffer. | Ensure the pH of your solvent or buffer is in the acidic to neutral range (pH < 7).[3] |
| Exposure to ambient or UV light. | Prepare the solution under subdued lighting and immediately transfer it to a light-protected container. | |
| Contaminated solvent. | Use high-purity, fresh solvents. Consider de-gassing the solvent to remove dissolved oxygen. | |
| Inconsistent experimental results over time. | Gradual degradation of the stock solution. | Prepare fresh stock solutions frequently. If storing for extended periods, do so at -20°C or below under an inert atmosphere.[3] |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing. | |
| Precipitation of the compound in the solution. | Poor solubility in the chosen solvent system. | Re-evaluate the solvent system. For aqueous solutions, a co-solvent may be necessary. Gentle warming may aid dissolution, but avoid high temperatures. |
| Degradation leading to insoluble byproducts. | If precipitation occurs in a previously clear solution, it is likely a sign of significant degradation. The solution should be discarded. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone.
Materials:
-
2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone
-
High-purity solvent (e.g., ethanol, acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Analytical balance and standard laboratory glassware
Procedure:
-
Weighing: Accurately weigh the desired amount of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone in a clean, dry weighing boat.
-
Dissolution: Transfer the compound to an appropriate volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve. If necessary, sonication in a room temperature water bath can be used to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with the solvent.
-
Inert Gas Purging: Transfer the stock solution to an amber glass vial. Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Sealing and Storage: Immediately cap the vial tightly. For short-term storage (up to one week), store at 2-8 °C. For long-term storage, store at -20 °C or below.
Protocol 2: Monitoring Degradation using HPLC-UV
This protocol provides a general method for assessing the stability of your 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone solution over time.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Benzoquinones typically have a UV absorbance maximum around 254-257 nm.[5][8] Determine the optimal wavelength by running a UV-Vis spectrum of a fresh solution.
-
Injection Volume: 10 µL
Procedure:
-
Initial Analysis: Immediately after preparing your solution, inject a sample into the HPLC system to obtain the initial chromatogram. The peak corresponding to the intact compound should be identified and its area recorded.
-
Time-Point Analysis: At regular intervals (e.g., daily, weekly), inject another sample from the stored solution.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation.
Visualizing Degradation Pathways and Prevention Strategies
The following diagrams illustrate the key factors leading to the degradation of benzoquinones and the recommended preventative measures.
Caption: Key Factors Leading to Benzoquinone Degradation.
Caption: Preventative Measures to Enhance Stability.
References
- Benchchem. 2-Hydroxy-1,4-benzoquinone stability and degradation pathways. Benchchem. Accessed March 29, 2026.
- Benchchem. Stability issues of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone in solution. Benchchem. Accessed March 29, 2026.
- Cho, A. et al. (2008). Effect of pH on degradation of acetaminophen and production of 1,4-benzoquinone in water chlorination. Journal of Water Supply: Research and Technology-Aqua, 57(6), 381–390.
- Jose, J. & S, S. (2010). Perspectives on medicinal properties of benzoquinone compounds. PubMed, 5(2), 123-134.
- Ravichandran, R. et al. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. PubMed Central, 9(5), e97423.
- Slesak, I. et al. (2003). Redox changes in the chloroplast and hydrogen peroxide are essential for regulation of C(3)-CAM transition and photooxidative stress responses in the facultative CAM plant Mesembryanthemum crystallinum L. Plant & Cell Physiology, 44(6), 573-581.
- Trivedi, R. K. et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Thermochimica Acta, 523(1-2), 133-138.
- Valderrama, J. A. et al. (1999). Synthesis and antiprotozoal activity of thiophene-containing quinones. Biological & Pharmaceutical Bulletin, 22(12), 1365-1370.
- Vasilie, S. et al. (2018). Dual Use of Boron-Doped Diamond Electrode in Antibiotics-Containing Water Treatment and Process Control. Process Safety and Environmental Protection, 117, 446–453.
- Yoon, S. H. et al. (2003). Electrochemical Degradation of Benzoquinone in a Flow through Cell with Carbon Fibers. Bulletin of the Korean Chemical Society, 24(10), 1463-1468.
- Zhang, H. et al. (2014). Factors influencing hydroquinone degradation in aqueous solution using a modified microelectrolysis method. Water Science & Technology, 70(11), 1841-1847.
- Zimmerman, H. E. & Swenton, J. S. (1967). Photolysis of aqueous solutions of p-benzoquinone: a spectrophotometric investigation. Journal of the Chemical Society B: Physical Organic, 2, 232-239.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perspectives on medicinal properties of benzoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone
Welcome to the technical support guide for the purification of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule's dual characteristics: a polar benzoquinone head and a long, nonpolar nonadecyl tail. This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone, offering potential causes and actionable solutions.
Issue 1: Poor Separation and Co-elution of Impurities in Column Chromatography
You are observing broad peaks and incomplete separation of your target compound from impurities, particularly those that are structurally similar.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Stationary Phase | The long C19 alkyl chain makes the molecule highly nonpolar. Standard silica gel may not provide sufficient resolution from nonpolar impurities. | 1. Switch to a Different Stationary Phase: Consider using reverse-phase silica (C18 or C8) for better interaction with the long alkyl chain. For normal phase, silver nitrate-impregnated silica can be effective for separating compounds with varying degrees of unsaturation. 2. Use High-Performance Flash Chromatography: Automated systems with high-resolution columns can provide superior separation compared to traditional gravity columns. |
| Incorrect Mobile Phase Polarity | The polarity of the eluent may be too high, causing your compound and impurities to elute too quickly, or too low, leading to long retention times and band broadening.[1] | 1. Optimize the Solvent System: For normal phase, use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane or heptane). Start with a very low percentage of the polar solvent. 2. For Reverse Phase: Use a gradient of an organic solvent (e.g., acetonitrile or methanol) in water. Given the nonpolar nature, you will likely need a high percentage of the organic solvent.[2][3] |
| Column Overloading | Applying too much crude product saturates the stationary phase, leading to poor separation.[1] | 1. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. 2. Use a Larger Column: If you need to purify a large amount of material, scale up your column size accordingly. |
Issue 2: Product "Oiling Out" or Failing to Crystallize
Upon cooling the crystallization solvent, the product separates as an oil instead of forming solid crystals.
| Potential Cause | Explanation | Troubleshooting Steps |
| High Concentration of Impurities | Impurities can interfere with the formation of a crystal lattice, leading to an oily precipitate. | 1. Pre-purify by Chromatography: Use flash chromatography to remove the bulk of impurities before attempting crystallization. 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon to adsorb colored and polymeric impurities, then filter and proceed with crystallization. |
| Inappropriate Crystallization Solvent | The chosen solvent system may not provide the ideal solubility curve for your compound (high solubility at high temperatures and low solubility at low temperatures).[1] | 1. Systematic Solvent Screening: Test a range of solvents and solvent mixtures. Given the long alkyl chain, consider solvents like hexanes, heptane, isopropanol, or mixtures of these with a small amount of a more polar solvent like ethyl acetate. 2. Use a Co-solvent System: Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a poor solvent (e.g., hexane or methanol) until the solution becomes slightly turbid. Gently warm until the solution is clear again, then allow it to cool slowly. |
| Rapid Cooling | Cooling the solution too quickly can favor oiling out over crystal nucleation and growth. | 1. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. 2. Use a Dewar: For very slow cooling, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature overnight. |
Issue 3: Product Degradation During Purification
You notice the appearance of new, often colored, spots on your TLC plate after purification, or your final product has a lower than expected purity.
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation on Silica Gel | Benzoquinones can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] | 1. Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine to neutralize the acidic sites before packing your column. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase. |
| Light and Air Sensitivity | Benzoquinones can be susceptible to decomposition upon exposure to light and air, often forming darker, more polar byproducts.[4] | 1. Protect from Light: Wrap your column and collection flasks in aluminum foil. 2. Work Under an Inert Atmosphere: If the compound is particularly sensitive, perform the purification under a nitrogen or argon atmosphere. 3. Use Fresh Solvents: Peroxides in old solvents can promote degradation. |
| Thermal Instability | High temperatures during solvent removal can cause the compound to decompose.[5] | 1. Low-Temperature Evaporation: Remove solvents using a rotary evaporator with a low-temperature water bath. 2. High Vacuum: Use a high-vacuum pump to remove high-boiling solvents at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most effective method. Use the same solvent system you plan to use for your column, or a slightly more polar one, to ensure your compound moves off the baseline. Visualize the spots under UV light (254 nm and 365 nm) and by staining with a potassium permanganate solution, which is effective for visualizing oxidizable compounds like benzoquinones.
Q2: My purified product is a waxy solid. How can I best handle and store it?
A2: The long nonadecyl chain imparts a waxy character to the molecule. It is best to handle it with a spatula. For accurate weighing, consider making a stock solution. Store the compound in a tightly sealed vial, protected from light, and in a freezer to minimize degradation.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Yes, preparative HPLC can be an excellent technique for purifying this compound, especially for obtaining high-purity material.[1] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water would be a good starting point.[2][3] Due to the nonpolar nature of the molecule, a high percentage of organic solvent will likely be required.
Q4: I'm having trouble removing a nonpolar impurity that co-elutes with my product. What are my options?
A4: This is a common challenge with long-chain alkyl compounds.[5]
-
Optimize Chromatography: Try a different stationary phase (e.g., from silica to C18, or vice versa) or a different solvent system. Sometimes a subtle change, like switching from hexane/ethyl acetate to toluene/ethyl acetate, can alter selectivity.
-
Crystallization: This can be very effective for removing impurities with different solubilities. Experiment with different solvents to find one where your product is significantly less soluble than the impurity at low temperatures.
-
Derivative Formation: As a last resort, you could chemically modify the quinone (e.g., reduce it to the hydroquinone), purify the more polar derivative, and then oxidize it back to the quinone.
Q5: What analytical techniques are recommended to confirm the purity of the final product?
A5: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any residual impurities.
-
LC-MS: To determine the purity profile and confirm the molecular weight.[6]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Elemental Analysis: To determine the percentage of C, H, and O.
Visualizing the Purification Workflow
The following diagram outlines a logical workflow for the purification of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone.
Caption: A typical purification workflow for the target compound.
References
- Benchchem. (n.d.). Application Note: Analytical Methods for the Detection of 2-Butyl-p-benzoquinone.
- SIELC Technologies. (n.d.). Separation of p-Benzoquinone dioxime on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Stability of 2,6-Dimethoxy-1,4-Benzoquinone under alkaline conditions.
- ResearchGate. (2016). Alkyl-1,4-Benzoquinones - From Synthesis to Application.
- Gonzalez, A., et al. (2007). Method development and validation for optimized separation of benzo[a]pyrene–quinone isomers using liquid chromatography–mass spectrometry and chemometric response surface methodology. Journal of Chromatography A, 1167(2), 135-142.
- Organic Syntheses. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE.
- Benchchem. (n.d.). Technical Support Center: 2-(2,5-Dichlorophenyl)-1,4-benzoquinone Purification.
- Royal Society of Chemistry. (2025). Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction. Chemical Science.
- Scribd. (n.d.). Large-Scale Production of Alkyl Quinones.
- PMC. (n.d.). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs.
- Benchchem. (n.d.). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols.
- ResearchGate. (n.d.). Analytical methods for quinone compound.
- Google Patents. (n.d.). US4235790A - Process for separating p-benzoquinone from the reaction products of phenol oxidation as quinhydrone.
- Patsnap Eureka. (2025). Strategies to Improve Alkyl Compound Purity.
- Sciencemadness Discussion Board. (2021). The purification of old p-Benzoquinone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of p-Benzoquinone dioxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Strategies to Improve Alkyl Compound Purity [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Diagnostic Decision Tree: Identifying the Root Cause of Degradation
Welcome to the Technical Support Center for Benzoquinone Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter erratic behavior, irreproducible assays, or sudden compound degradation when working with benzoquinone (BQ) derivatives.
Benzoquinones are highly reactive electrophiles and potent oxidants. Their instability is rarely a random occurrence; it is a predictable consequence of their thermodynamic drive to undergo nucleophilic attack, redox cycling, or photochemical excitation. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these degradation pathways and providing self-validating methodologies to ensure the integrity of your experiments.
Before adjusting your experimental parameters, use the following logical framework to diagnose why your benzoquinone derivative is failing in solution.
Logical diagnostic tree for identifying the primary cause of benzoquinone degradation.
Mechanistic Insights (FAQs)
Q: Why does my benzoquinone solution rapidly turn dark brown in aqueous buffers? A: You are observing a radical-driven polymerization cascade. Benzoquinones are highly electrophilic. In water, particularly at pH > 6, they undergo rapid Michael addition with hydroxide ions or water molecules, forming unstable hydroxylated intermediates. These intermediates tautomerize into substituted hydroquinones, which then engage in interspecies redox cycling with unreacted BQs. This generates semiquinone radicals and reactive oxygen species (ROS)[1]. This radical cascade inevitably leads to uncontrolled polymerization, visible as a dark brown precipitate.
Q: How does the choice of aprotic solvent affect the redox stability of my quinone library? A: The electrochemical reduction potential of BQs is heavily modulated by solvent polarity, hydrogen-bonding capacity, and solvation-free energy[2]. In non-polar solvents like carbon tetrachloride (CCl₄), the reduction potential is minimized. In highly polar solvents like acetonitrile (MeCN) or water, the anionic semiquinone intermediate is stabilized through enhanced solvation and hydrogen bonding, shifting the reduction potential positively (CCl₄ < MeCN < H₂O)[2]. While polar solvents increase solubility, this thermodynamic stabilization of the reduced state makes the parent quinone a more aggressive oxidant, increasing its susceptibility to trace nucleophiles.
Q: I am observing degradation even in anhydrous, non-nucleophilic solvents. What is happening? A: You are likely observing photodegradation. BQs possess n → π* triplet states that undergo rapid intersystem crossing upon exposure to ambient or UV light[3]. In the excited triplet state, BQs can abstract hydrogen atoms even from seemingly inert organic media, generating semiquinone radicals and hydroxyl radicals[4]. This is why BQs must always be handled in amber vials or under red-light conditions[5],[6].
Q: Why do I lose my ortho-benzoquinone derivatives during silica gel column chromatography? A: Ortho-benzoquinones (1,2-benzoquinones) are notoriously less stable than their para counterparts due to high steric strain and contiguous carbonyl dipoles. They have a very high propensity to dimerize via highly regio- and stereoselective Diels-Alder reactions[7]. Furthermore, the slightly acidic, highly polar surface of silica gel promotes hydration and irreversible adsorption[8].
Quantitative Data: Solvent & Substituent Effects
To engineer stable formulations, you must align your solvent choice with the specific degradation risk of your compound.
| Solvent Environment | Dielectric Constant (ε) | Reduction Potential Shift | Primary Degradation Risk | Mechanistic Causality |
| Water (pH > 7) | 80.1 | Highest (Positive shift) | Michael Addition / Hydrolysis | High OH⁻ concentration drives rapid nucleophilic attack on the electrophilic quinone ring. |
| Water (pH 4–5) | 80.1 | High | Slow Hydrolysis | Reduced OH⁻ concentration kinetically hinders Michael addition, extending half-life[5],[6]. |
| Acetonitrile (MeCN) | 37.5 | Intermediate | Trace Water Hydrolysis | Stabilizes semiquinone via polarity[2], but hygroscopic nature introduces trace water nucleophiles. |
| Carbon Tetrachloride (CCl₄) | 2.2 | Lowest (Negative shift) | Photodegradation | Lack of H-bonding lowers reduction potential[2]. Primary risk is UV-induced radical formation[4]. |
| DMSO | 46.7 | Intermediate | Redox Cycling | Excellent solubility, but trace oxygen can initiate redox cycling if hydroquinone impurities are present. |
Mechanistic Pathway of Aqueous Degradation
Understanding the exact molecular flow of degradation allows you to intervene chemically (e.g., by adding radical scavengers or adjusting pH).
Mechanistic pathway of benzoquinone degradation in aqueous environments.
Self-Validating Experimental Protocols
Do not assume your stock solutions are intact simply because they are freshly prepared. The following protocols integrate self-validating checkpoints to ensure scientific integrity.
Protocol 1: Preparation and Validation of Ultra-Stable BQ Stock Solutions
This workflow is designed for researchers conducting bioelectrochemistry or flow battery research where exact molarity is critical.
Step 1: Solvent Deoxygenation & pH Adjustment
-
Action: Sparge your chosen solvent (e.g., MeCN or aqueous buffer) with Argon for 20 minutes. If using water, adjust the pH to 4.5 using a non-nucleophilic buffer (e.g., citrate or acetate).
-
Causality: Argon removes dissolved O₂, preventing the oxidation of trace hydroquinones into semiquinone radicals[1]. Acidification suppresses hydroxide ions, kinetically shutting down the Michael addition pathway[5],[6].
Step 2: Dissolution under Actinic Conditions
-
Action: Dissolve the BQ derivative using amber glass vials in a temperature-controlled environment (4°C).
-
Causality: Prevents n → π* triplet state excitation and subsequent hydrogen abstraction from the solvent[4],[3]. Low temperature reduces the thermodynamic rate constant of any residual hydrolysis[5],[6].
Step 3: Self-Validation via Cyclic Voltammetry (CV)
-
Action: Before running your primary assay, run a rapid CV sweep (100 mV/s) of your stock solution using a glassy carbon working electrode.
-
Validation Logic: A pristine BQ solution will show a highly reversible two-electron redox couple with an anodic-to-cathodic peak current ratio ( Ia/Ic ) of approximately 1.0. If you observe a pre-peak or an Ia/Ic ratio < 0.8, chemical degradation (an EC mechanism) has already occurred. Discard and remake.
Self-validating workflow for the preparation and verification of benzoquinone stock solutions.
Protocol 2: Evaluating Solvent-Dependent Degradation Kinetics via UV-Vis
When testing a novel BQ derivative, you must establish its half-life in your specific assay buffer.
Step 1: Baseline Acquisition
-
Action: Prepare a 50 µM solution of the BQ derivative in your target solvent. Immediately acquire a UV-Vis spectrum (200–600 nm).
-
Causality: Establishes the λmax of the pure π→π∗ and n→π∗ transitions before degradation alters the chromophore.
Step 2: Kinetic Monitoring
-
Action: Scan the solution every 10 minutes for 2 hours.
-
Validation Logic (The Isosbestic Point): Look for an isosbestic point (a specific wavelength where absorbance remains constant while other regions change).
-
Pass: The presence of a clean isosbestic point validates that the BQ is converting directly into a single primary degradation product (e.g., a specific Michael adduct).
-
Fail: The loss or absence of an isosbestic point, accompanied by a rising baseline in the visible region (>400 nm), confirms that chaotic, multi-pathway polymerization is occurring.
-
References
-
UNCOVERING BENZOQUINONE DERIVATIVES FOR REDOX FLOW BATTERIES: DFT INSIGHTS ON REDUCTION POTENTIALS AND SOLVENT EFFECTS Getachew. Semantic Scholar. 2
-
STABILIZING QUINONE MEDIATORS IN BIOLOGICAL AND ELECTROCHEMICAL SYSTEMS USING REDOX HELPERS. ChemRxiv. 1
-
2-Hydroxy-1,4-benzoquinone stability and degradation pathways. Benchchem. 5
-
Stability issues of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone in solution. Benchchem. 6
-
Computational framework for discovery of degradation mechanisms of organic flow battery electrolytes. RSC.
-
1,2-Benzoquinone | High-Purity Research Chemical. Benchchem. 8
-
Generation, Stability, Dimerization, and Diels−Alder Reactions of Masked o-Benzoquinones. ACS. 7
-
Photoenhanced Radical Formation in Aqueous Mixtures of Levoglucosan and Benzoquinone. PMC. 4
-
Photochemical Oxidation of Water by 2-Methyl-1,4-benzoquinone: Evidence against the Formation of Free Hydroxyl Radical. ACS. 3
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoenhanced Radical Formation in Aqueous Mixtures of Levoglucosan and Benzoquinone: Implications to Photochemical Aging of Biomass-Burning Organic Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2-Benzoquinone|High-Purity Research Chemical [benchchem.com]
"purity assessment of synthetic 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone"
Comprehensive Guide to the Purity Assessment of Synthetic 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (MNDQ)
Introduction
2,5-Dimethoxy-3-methyl-6-nonadecyl-1,4-benzoquinone (MNDQ) is a highly lipophilic synthetic analog of Coenzyme Q (ubiquinone). Featuring a straight 19-carbon alkyl chain rather than the polyisoprenoid tail found in native CoQ10, MNDQ serves as a critical electron transport chain probe and a stable reference standard in lipidomics[1]. However, its extreme hydrophobicity (estimated logP > 8) and redox-active benzoquinone core present unique analytical challenges. Standard aqueous reversed-phase methods often result in on-column precipitation or peak tailing[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the three premier analytical methodologies—NARP-HPLC-DAD, qNMR, and LC-APCI-HRMS—for assessing the purity of synthetic MNDQ. By understanding the causality behind these techniques, researchers can establish self-validating workflows that guarantee scientific integrity and yield Certified Reference Material (CRM) grade compounds.
Comparative Analysis of Purity Assessment Methodologies
To establish the absolute purity of a synthetic alkyl benzoquinone, relying on a single technique is insufficient. Table 1 compares the performance of the three primary analytical alternatives, highlighting why an orthogonal approach is necessary.
Table 1: Comparison of Analytical Techniques for MNDQ Purity Assessment
| Analytical Technique | Primary Output | Advantages for MNDQ Analysis | Limitations | Throughput & Cost |
| NARP-HPLC-DAD | Relative Area Purity (%) | Prevents C19 chain precipitation; resolves structural isomers. | Cannot determine absolute mass fraction; requires chromophores. | High throughput; Low cost per sample. |
| qNMR (1H) | Absolute Mass Fraction (% w/w) | No MNDQ reference standard required; highly reproducible. | Lower sensitivity for trace impurities (<0.1%). | Low throughput; High initial equipment cost. |
| LC-APCI-HRMS | Impurity Identification (m/z) | Excellent ionization of lipophilic quinones; identifies mass defects. | Matrix effects can skew quantitation; complex data analysis. | Medium throughput; High cost per sample. |
Orthogonal Analytical Workflow
A robust purity assessment relies on orthogonal validation. The workflow below illustrates how these three techniques interlock to provide a self-validating system, ensuring that blind spots in one method are covered by another.
Orthogonal analytical workflow for the comprehensive purity assessment of synthetic MNDQ.
Deep Dive & Protocols: The Self-Validating System
A. Non-Aqueous Reversed-Phase HPLC-DAD (NARP-HPLC-DAD)
The Causality: Traditional reversed-phase HPLC uses water/acetonitrile gradients. However, the 19-carbon alkyl chain of MNDQ induces extreme hydrophobicity. Injecting MNDQ into an aqueous mobile phase causes instantaneous on-column precipitation, leading to peak splitting, carryover, and artificially low purity readings[3]. NARP chromatography replaces water with a weaker non-aqueous solvent (e.g., methanol or acetonitrile) and uses a strong lipophilic solvent (e.g., isopropanol) to elute the compound[4].
Protocol:
-
Sample Preparation: Dissolve 1.0 mg of MNDQ in 1.0 mL of Isopropanol:Dichloromethane (80:20 v/v). Self-Validation Step: Always inject a blank solvent immediately after the highest concentration standard to verify zero carryover.
-
Column Selection: Use a high-carbon-load C18 column (e.g., 150 x 4.6 mm, 3 µm) maintained at 30°C to reduce mobile phase viscosity.
-
Mobile Phase:
-
Solvent A: Acetonitrile:Methanol (80:20 v/v)
-
Solvent B: 100% Isopropanol
-
Gradient: 10% B to 60% B over 15 minutes at 1.0 mL/min.
-
-
Detection: Monitor at 275 nm, corresponding to the π-π* transition of the benzoquinone ring[2].
-
Data Analysis: Calculate relative purity by area normalization. Ensure the DAD peak purity index is >0.990 across the entire MNDQ peak to rule out co-eluting impurities.
B. Quantitative NMR (qNMR)
The Causality: HPLC-DAD only provides relative purity based on UV absorbance. If an impurity lacks a chromophore, it remains invisible. qNMR solves this by measuring the absolute mass fraction without needing an identical MNDQ reference standard[5]. By comparing the integral of MNDQ protons against a certified internal standard, we achieve absolute quantitation.
Protocol:
-
Gravimetric Preparation: Using a microbalance (d=0.001 mg), accurately weigh ~10.0 mg of synthetic MNDQ and ~5.0 mg of Dimethyl terephthalate (Internal Standard, NIST SRM).
-
Solvation: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.
-
Acquisition Parameters:
-
Critical Causality: Set the relaxation delay (D1) to at least 30 seconds. This ensures complete magnetization recovery (≥ 5 × T1) of the slowest relaxing protons, preventing integration errors.
-
Acquire 64 scans at 600 MHz.
-
-
Self-Validating Integration:
-
Primary Calculation: Integrate the MNDQ methoxy protons (δ ~4.0 ppm, 6H) against the IS aromatic protons (δ 8.1 ppm, 4H).
-
Secondary Calculation: Integrate the MNDQ ring methyl protons (δ ~2.0 ppm, 3H) against the IS.
-
Validation: The absolute purity calculated from both signals must agree within ±0.5%.
-
C. LC-APCI-HRMS for Impurity Profiling
The Causality: Electrospray Ionization (ESI) is notoriously inefficient for neutral, highly lipophilic quinones, often leading to signal suppression. Atmospheric Pressure Chemical Ionization (APCI) is the superior alternative, as it utilizes gas-phase ion-molecule reactions to efficiently generate radical anions ([M]•−) or deprotonated molecules ([M-H]−) from alkyl benzoquinones[3].
Protocol:
-
Coupling: Connect the NARP-HPLC system to a High-Resolution Mass Spectrometer (e.g., Orbitrap).
-
Source Parameters: Operate APCI in negative ion mode. Set the corona discharge current to 4.0 µA and the vaporizer temperature to 400°C to ensure complete volatilization of the C19 chain.
-
Acquisition: Scan m/z 100–1000 with a resolving power of ≥70,000.
-
Validation: The theoretical exact mass for MNDQ (C28H48O4) is 448.3553 Da. The observed mass must fall within a 3 ppm mass error window. Use MS/MS fragmentation to confirm the loss of the nonadecyl chain, yielding the characteristic dimethoxy-methyl-benzoquinone product ion at m/z 167.07[1].
Conclusion
The purity assessment of synthetic 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone requires a departure from standard aqueous analytical methods. By combining the separation power of NARP-HPLC-DAD, the absolute quantitation of qNMR, and the structural validation of LC-APCI-HRMS, researchers can establish a self-validating, E-E-A-T compliant workflow. This orthogonal approach ensures that the synthetic MNDQ is of CRM-grade quality, ready for deployment in complex biological assays.
References[1] Polyketide Quinones Are Alternate Intermediate Electron Carriers during Mycobacterial Respiration in Oxygen-Deficient Niches. National Institutes of Health (NIH) - PMC. URL[2] Analytical problems with the determination of coenzyme Q10 in biological samples. ResearchGate. URL[4] Determination of Coenzyme Q10 and Q9 in Vegetable Oils. ResearchGate. URL[5] Unprecedented Benzoquinone Motifs Reveal Post-Oligomerizational Modification of Proanthocyanidins. ACS Publications. URL[3] Determination of Coenzyme Q10 and Q9 in Vegetable Oils. ACS Publications. URL
Sources
Cross-Validation of Antioxidant Assay Results for Lipophilic Compounds: A Comprehensive Guide
In my years of optimizing high-throughput screening platforms for drug development and functional foods, the most pervasive analytical pitfall I observe is the over-reliance on a single, aqueous-based assay to evaluate complex, lipid-rich matrices. Lipophilic antioxidants—such as α -tocopherol, carotenoids, and coenzyme Q10—are notoriously difficult to quantify accurately. Their insolubility in standard aqueous buffers leads to phase separation, micelle formation, and artificially suppressed reaction kinetics.
To establish a true, physiologically relevant antioxidant profile, researchers must cross-validate results across different mechanistic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1]. This guide provides an objective comparison of lipophilic antioxidant assays, grounded in causality, and details self-validating protocols to ensure absolute data integrity.
The Causality of Assay Divergence: HAT vs. SET Mechanisms
An antioxidant's efficacy is not a monolithic property; it is dictated by its chemical structure and the specific radical it encounters. Lipophilic compounds often exhibit steric hindrance or lack highly abstractable protons, causing them to perform poorly in HAT assays while excelling in SET assays [2].
-
HAT Assays (e.g., L-ORAC): Measure the ability of an antioxidant to quench free radicals by hydrogen donation. This is highly relevant to breaking lipid peroxidation chains in biological membranes.
-
SET Assays (e.g., CUPRAC, FRAP): Measure the reducing power of an antioxidant via electron donation.
Because compounds like β -carotene act primarily via radical addition rather than strict hydrogen donation, they are fundamentally underestimated by HAT methodologies. Cross-validation is the only way to prevent false negatives in lipophilic drug candidate screening.
Mechanistic divergence of HAT vs. SET pathways in lipophilic antioxidant evaluation.
Comparative Analysis of Lipophilic Assays
To accurately assess lipophilic compounds, standard assays must be modified using solubility enhancers (like cyclodextrins) or adapted to organic solvent systems.
Table 1: Mechanistic Comparison of Antioxidant Assays for Lipophilic Compounds
| Assay | Primary Mechanism | Lipophilic Adaptation Strategy | Key Strengths | Critical Limitations |
| L-ORAC | HAT | RMCD (Cyclodextrin) complexation | Uses physiologically relevant peroxyl radicals; excellent for chain-breaking assessment. | Highly sensitive to temperature fluctuations; requires a kinetic fluorescence reader. |
| CUPRAC | SET | Dichloromethane or M- β -CD | Operates at physiological pH (7.0); accurately measures thiols and lipophilics without precipitation. | Slower reaction kinetics for highly complex, sterically hindered polyphenols. |
| ABTS (TEAC) | Mixed (SET/HAT) | Direct organic solvent compatibility | Fast, versatile, and soluble across both aqueous and organic polarities. | The ABTS radical is artificial and lacks direct physiological relevance. |
| DPPH | Mixed (SET/HAT) | Methanol / Ethanol dilution | Simple, low-cost spectrophotometric setup. | Severe steric hindrance causes massive underestimation of bulky lipophilic molecules. |
Self-Validating Experimental Methodologies
A protocol is only as robust as its internal controls. The following methodologies incorporate specific self-validating steps to ensure that the data generated is a true reflection of antioxidant capacity, free from solvent interference or micellar artifacts.
Workflow for cross-validating lipophilic antioxidants using parallel HAT and SET assays.
Protocol 1: L-ORAC (Lipophilic Oxygen Radical Absorbance Capacity)
The L-ORAC method utilizes randomly methylated β -cyclodextrin (RMCD) as a solubility enhancer. Causality: RMCD forms a host-guest inclusion complex, shielding the hydrophobic tail of the compound while exposing the active phenolic/chromanol head to the aqueous peroxyl radical generator[1].
-
Reagent Preparation: Prepare a 7% (w/v) RMCD solution in a 50:50 acetone/water mixture.
-
Sample Solubilization: Dissolve the lipophilic extract (e.g., hexane extract) in the RMCD solution. Vortex vigorously for 2 minutes and sonicate for 5 minutes.
-
Reaction Setup: In a 96-well black microplate, add 20 µL of the solubilized sample (or Trolox standard) and 120 µL of 70 nM Fluorescein. Incubate at 37°C for 15 minutes.
-
Initiation: Rapidly inject 60 µL of 12 mM AAPH (peroxyl radical generator) into each well.
-
Kinetic Reading: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 80 minutes. Calculate the Area Under the Curve (AUC).
-
Self-Validating Step (The Cyclodextrin Blank): You must run a blank containing only RMCD + Fluorescein + AAPH. If the RMCD concentration is too high or contaminated, it will artificially quench the fluorescein radical. Validating the baseline decay curve of this blank against a pure buffer blank isolates the true antioxidant capacity.
Protocol 2: Modified CUPRAC for Lipophilic Extracts
Unlike FRAP, which requires a highly acidic pH (3.6) that alters the protonation state of many antioxidants, CUPRAC operates at a physiological pH of 7.0. Furthermore, the Copper(II)-neocuproine complex is highly stable in organic solvents [3].
-
Reagent Preparation: Prepare 10 mM CuCl₂ in water, 7.5 mM Neocuproine (Nc) in 96% ethanol, and 1 M Ammonium Acetate buffer (pH 7.0).
-
Sample Solubilization: Dissolve the lipophilic extract directly in dichloromethane (DCM) or use 2% methyl- β -cyclodextrin in a 9:1 acetone/water mixture [2].
-
Reaction Setup: In a test tube or deep-well plate, combine 1 mL CuCl₂, 1 mL Nc, and 1 mL buffer. Add 1 mL of the solubilized lipophilic sample.
-
Incubation: Mix thoroughly and incubate at room temperature for 30 minutes. (For highly complex matrices, incubate at 50°C for 20 minutes to ensure reaction completion).
-
Measurement: Read absorbance at 450 nm against a reagent blank.
-
Self-Validating Step (The Additivity Check): Because CUPRAC operates via a strict SET mechanism without side-reactions, the absorbance of a known mixture (e.g., α -tocopherol + quercetin) must equal the exact sum of their individual absorbances. A deviation of >5% indicates solvent-induced micelle formation or reagent depletion, invalidating the run [3].
Data Interpretation: The Cross-Validation Matrix
When evaluating novel lipophilic drug candidates, comparing Trolox Equivalent Antioxidant Capacity (TEAC) values across assays reveals the molecule's dominant mechanism of action. Relying on a single assay can lead to the premature abandonment of highly effective compounds.
Table 2: Cross-Validation Matrix (Expected TEAC Values)
| Compound | L-ORAC (HAT) | CUPRAC (SET) | ABTS (Mixed) | Mechanistic Insight & Causality |
| α -Tocopherol | ~1.00 | ~1.00 | ~1.00 | The universal baseline. Excellent electron and hydrogen donor due to the highly stabilized chromanol ring [4]. |
| β -Carotene | < 0.20 | ~0.60 - 0.90 | ~1.00 | Acts primarily via radical addition and electron transfer, not HAT. L-ORAC severely underestimates its true biological utility. |
| Quercetin (Aglycone) | ~4.50 | ~4.00 | ~4.70 | Multiple hydroxyl groups allow high efficacy in both mechanisms. Highly active across all assay formats. |
| Coenzyme Q10 | < 0.10 | ~0.35 | ~0.50 | Highly hydrophobic and sterically hindered; requires strict SET conditions and organic solvents to accurately measure its capacity. |
Conclusion
For analytical chemists and drug development professionals, the accurate quantification of lipophilic antioxidants requires a multi-faceted approach. Utilizing RMCD-enhanced L-ORAC provides critical insights into a compound's ability to halt lipid peroxidation via hydrogen transfer. However, this must be cross-validated with an organic-compatible SET assay, such as CUPRAC, to capture the full reducing power of molecules like carotenoids that do not conform to traditional HAT mechanics. By implementing these self-validating protocols, laboratories can ensure robust, reproducible, and physiologically relevant data.
References
-
Wu, X., Gu, L., Holden, J., Haytowitz, D. B., Gebhardt, S. E., Beecher, G., & Prior, R. L. (2004). Lipophilic and Hydrophilic Antioxidant Capacities of Common Foods in the United States. Journal of Agricultural and Food Chemistry.[Link]
-
Çelik, S. E., Özyürek, M., Güçlü, K., & Apak, R. (2008). Simultaneous total antioxidant capacity assay of lipophilic and hydrophilic antioxidants in the same acetone-water solution containing 2% methyl-beta-cyclodextrin using the cupric reducing antioxidant capacity (CUPRAC) method. Analytica Chimica Acta.[Link]
-
Apak, R., Güçlü, K., Demirata, B., Özyürek, M., Çelik, S. E., Bektaşoğlu, B., Berker, K. I., & Özyurt, D. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules.[Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.[Link]
High-Field vs. Benchtop NMR for Regioselective Structural Elucidation of Substituted Benzoquinones
Introduction
Substituted benzoquinones are ubiquitous pharmacophores in modern drug development, featuring prominently in antimalarials, anticancer agents, and insulin mimetics. However, their synthesis—often achieved via conjugate addition to monoalkyl-1,4-benzoquinones—presents a notorious analytical challenge: regioselectivity. Depending on the nucleophile and the pH of the reaction environment, the synthesis can yield either 5-substituted or 6-substituted regioisomers 1.
Differentiating these regioisomers requires a rigorous analytical workflow. In this guide, we objectively compare the performance of traditional High-Field NMR (e.g., 600 MHz) against emerging Benchtop NMR (e.g., 80 MHz) systems. By exploring the causality behind specific spectral phenomena, we provide drug development professionals with a self-validating protocol for absolute structural confirmation.
The Analytical Challenge: Decoding Benzoquinone Regiochemistry
The core difficulty in benzoquinone elucidation lies in the subtle electronic and steric differences between the C-5 and C-6 positions.
The Causality of Chemical Shifts: The rigid, planar conjugated system of the quinone ring dictates specific spin-spin coupling behaviors. In 5-substituted products, the two remaining ring protons are para to each other. Because they are separated by too many bonds for strong coupling, they appear as two distinct singlets in the ¹H NMR spectrum 1.
Conversely, in 6-substituted products, the protons are meta to each other. The rigid geometry facilitates a W-coupling path across the ring's double bonds, causing the signals to split into two doublets with a characteristic 4J≈2.2 Hz coupling constant 1. Resolving a 2.2 Hz splitting requires excellent magnetic field homogeneity, making the choice of NMR platform critical.
Comparative Performance: High-Field vs. Benchtop NMR
Historically, High-Field NMR (≥500 MHz) has been the undisputed gold standard for structure verification due to its superior spectral dispersion and sensitivity 2. However, the advent of cryogen-free Benchtop NMR spectrometers (60–100 MHz) has disrupted this paradigm. Benchtop systems allow for in-situ reaction monitoring without the logistical bottleneck of booking time on a centralized core facility instrument 3.
When paired with Computer-Assisted Structure Elucidation (CASE) software, benchtop systems can overcome their inherent resolution limitations to provide highly accurate structural assignments 4.
Quantitative Platform Comparison
| Feature | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| Primary Application | De novo structural elucidation, complex mixtures | Routine structure verification, reaction monitoring |
| Resolution (Line Width) | < 0.5 Hz | ~ 1.0 - 1.5 Hz |
| Sensitivity (Limit of Detection) | < 1 mg | > 10 mg |
| Regiochemical Assignment | Trivial (easily resolves 4J=2.2 Hz doublets) | Requires CASE software to deconvolute overlapping signals |
| 2D NMR Capabilities | High-resolution HSQC, HMBC, NOESY | Basic COSY, HSQC, HMBC (requires longer acquisition) |
| Operational Cost & Footprint | High (Cryogens required, dedicated facility) | Low (Cryogen-free, fits in a standard fume hood) |
Experimental Workflow: A Self-Validating Protocol
To ensure scientific integrity, the elucidation workflow must be self-validating: the initial hypothesis generated by 1D NMR must be orthogonally proven by 2D topological mapping, removing any reliance on single-point data.
Step 1: Standardized Sample Preparation
-
Protocol: Dissolve the purified benzoquinone derivative (10–15 mg for benchtop; <5 mg for high-field) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) 2.
-
Causality: Maintaining a concentration of ≤10 mM is critical to prevent molecular aggregation. Aggregation alters the local magnetic environment, leading to chemical shift drifting and line broadening, which can obscure the critical 2.2 Hz 4J coupling [[2]](). TMS provides an absolute 0.00 ppm reference.
Step 2: 1D ¹H and ¹³C NMR Acquisition
-
Protocol: Acquire the ¹H spectrum with a 20 ppm spectral width, a relaxation delay ( d1 ) of 1–2 seconds, and 16–64 scans [[2]](). For ¹³C, use a d1 of 2 seconds and >1024 scans.
-
Causality: The extended relaxation delay ensures complete longitudinal relaxation ( T1 ) of the quaternary carbonyl carbons (C=O, typically δ 180–190 ppm), which are essential for the final regiochemical proof. The ¹H spectrum provides the primary hypothesis: singlets in the δ 6.5–7.0 ppm region indicate 5-substitution, while doublets indicate 6-substitution 1.
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Protocol: Execute a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings ( nJCH=8 Hz). For complex nitrogen-substituted derivatives (e.g., azidoquinones), advanced ¹H-¹⁵N HSQC/HMBC can be utilized on high-field systems to track nitrogen migration 5.
-
Causality: Carbonyl carbons lack attached protons, meaning 1D ¹H and HSQC cannot assign them. HMBC bridges this gap by revealing 2J and 3J correlations between the substituent's protons and the quinone ring backbone. If the HMBC shows a 3J correlation from the substituent to the C=O adjacent to the remaining ring proton, the regiochemistry is topologically locked, validating the 1D hypothesis.
Step 4: Computer-Assisted Structure Elucidation (CASE)
-
Protocol: Export the processed 1D and 2D datasets into CASE software (e.g., Mnova Structure Elucidation).
-
Causality: CASE algorithms objectively score the experimental chemical shifts against DFT-predicted models. This is particularly vital for Benchtop NMR data, where lower field strength causes multiplet overlap; CASE deconvolutes these signals to confirm the structure without human cognitive bias 4.
Visualizing the Elucidation Logic
Workflow for regiochemical assignment of benzoquinones using High-Field and Benchtop NMR systems.
Conclusion
While High-Field NMR remains indispensable for complex, mass-limited samples and advanced heteronuclear experiments 25, Benchtop NMR paired with CASE software offers a highly efficient, cost-effective alternative for routine regiochemical assignment and reaction monitoring of substituted benzoquinones 43. By adhering to a self-validating protocol—anchoring 1D splitting hypotheses with 2D HMBC topological proofs—researchers can ensure absolute structural confidence regardless of the chosen platform.
Sources
Head-to-Head Comparison of Long-Chain Benzoquinone Antioxidant Capacity: MitoQ, SkQ1, and CoQ10
An in-depth technical guide comparing the antioxidant capacities of long-chain benzoquinones, specifically focusing on the endogenous Coenzyme Q10 (CoQ10) versus the synthetic mitochondria-targeted antioxidants (MTAs) MitoQ and SkQ1.
Executive Summary & Rationale
Long-chain benzoquinones are critical lipid-soluble antioxidants responsible for neutralizing lipid peroxyl radicals (LOO•) and maintaining cellular redox homeostasis. While endogenous Coenzyme Q10 (CoQ10) is essential for these processes, its extreme hydrophobicity severely restricts its bioavailability; exogenous CoQ10 cannot efficiently penetrate the inner mitochondrial membrane (IMM) where pathological oxidative damage originates.
To bypass this pharmacokinetic limitation, mitochondria-targeted antioxidants (MTAs) such as MitoQ and SkQ1 were engineered. By conjugating a quinone moiety to a lipophilic triphenylphosphonium (TPP+) cation, these molecules achieve massive accumulation at the primary site of reactive oxygen species (ROS) generation. This guide provides an objective, data-driven comparison of their mechanistic differences, antioxidant capacities, and the experimental protocols required to validate their efficacy.
Mechanistic Foundations: The TPP+ Advantage and Quinone Cores
The fundamental advantage of MitoQ and SkQ1 over standard CoQ10 lies in the TPP+ cation. TPP+ exploits the highly negative mitochondrial membrane potential ( ΔΨm ≈ -160 to -180 mV) to drive the electrophoretic accumulation of the antioxidant up to 1,000-fold within the mitochondrial matrix[1].
Once localized in the IMM, these molecules operate as a self-validating, continuously recycling antioxidant system:
-
Reduction : The oxidized quinone is reduced to an active quinol (MitoQH2 or SkQ1H2) by Respiratory Complex II (Succinate Dehydrogenase)[2].
-
Scavenging : The quinol neutralizes lipid peroxyl radicals via hydrogen-atom transfer, halting the chain reaction of lipid peroxidation.
-
Recycling : The resulting radical is oxidized back to a quinone, ready to be re-reduced by Complex II[2].
Structural Divergence: Ubiquinone vs. Plastoquinone
While MitoQ utilizes a ubiquinone core (identical to CoQ10), SkQ1 utilizes a plastoquinone core derived from plant chloroplasts. Plastoquinone lacks the methoxy groups of ubiquinone, substituting them with methyl groups. This subtle structural shift alters its redox potential, making SkQ1 significantly less prone to autoxidation and superoxide generation in aqueous environments compared to MitoQ[3].
Mitochondrial accumulation and Complex II-mediated redox cycling of TPP+ conjugated benzoquinones.
Comparative Antioxidant Capacity & Bioenergetics
The structural differences between the ubiquinone and plastoquinone cores manifest in dramatically different antioxidant capacities, membrane affinities, and safety profiles.
| Property / Metric | CoQ10 (Ubiquinone) | MitoQ (TPP-Ubiquinone) | SkQ1 (TPP-Plastoquinone) |
| Mitochondrial Accumulation | Low (Passive diffusion) | High (TPP+ driven, ΔΨm dependent) | High (TPP+ driven, ΔΨm dependent) |
| Antioxidant/Prooxidant Window | N/A | < 2-fold | ~1,000-fold |
| Cardiolipin Affinity (Relative) | 1x (Baseline) | High | 2.5x higher than MitoQ |
| Lipid Peroxidation Inhibition | Baseline | Strong | 4x stronger than MitoQ (in micelles) |
| Hydrophobicity | Extremely High | Moderate | 4x higher than MitoQ |
| IC50 (OCR ATP Turnover Reduction) | No effect (Exogenous) | 189 ± 13 nM | 181 ± 7 nM |
Causality of the Data
The most critical differentiator for drug development is the Antioxidant/Prooxidant Window . MitoQ exhibits a very narrow therapeutic window (< 2-fold) before it begins to act as a prooxidant, generating superoxide and inhibiting mitochondrial respiration[1]. In contrast, SkQ1 maintains a massive ~1,000-fold safety window[1].
Furthermore, SkQ1's 4x higher hydrophobicity and 2.5x superior affinity for cardiolipin allow it to embed deeper into the IMM[3]. Cardiolipin is a mitochondria-specific phospholipid that is highly susceptible to peroxidation—a primary driver of ferroptosis. SkQ1's precise spatial localization makes it vastly superior at halting ferroptotic cell death compared to MitoQ[4]. Despite these differences, both MTAs similarly uncouple respiration at high doses, as evidenced by nearly identical IC50 values for reducing the oxygen consumption rate (OCR) directed at ATP turnover (~189 nM vs 181 nM)[5].
Experimental Methodologies for Comparative Validation
To ensure scientific rigor, researchers must employ self-validating experimental systems that isolate the variables of mitochondrial targeting and lipid peroxidation. Below is a standardized protocol for comparing these MTAs in vitro.
Protocol: Mitochondrial Lipid Peroxidation Assay via MitoCLox
Rationale : MitoCLox is a targeted fluorescent probe that specifically measures cardiolipin oxidation, providing a direct, quantifiable readout of IMM lipid peroxidation[4].
-
Mitochondrial Isolation : Isolate mitochondria from target tissue (e.g., murine liver) using differential centrifugation in a sucrose-based buffer to maintain structural integrity.
-
Pre-incubation & Self-Validation : Treat isolated mitochondria with 10-100 nM of SkQ1, MitoQ, or CoQ10 for 30 minutes.
-
Causality Control: Include a parallel group pre-treated with 1 µM FCCP (a potent uncoupler) to collapse ΔΨm . If the antioxidant efficacy of MitoQ/SkQ1 is abolished in this group, it validates that their protective effect is strictly dependent on TPP+-mediated electrophoretic uptake, rather than passive diffusion.
-
-
Stress Induction : Induce targeted oxidative stress using 10 µM Erastin (to inhibit system Xc- and deplete glutathione) or tBHP (tert-Butyl hydroperoxide)[4].
-
Probe Loading : Add the MitoCLox probe and incubate for 20 minutes in the dark.
-
Flow Cytometry Analysis : Measure the shift from red to green fluorescence. A higher green/red ratio indicates increased lipid peroxidation.
Self-validating experimental workflow for assessing mitochondrial lipid peroxidation.
Conclusion & Selection Guide
-
MitoQ : Best suited for general mitochondrial ROS scavenging in models where ubiquinone biology is specifically desired, provided dosing is strictly controlled to avoid its narrow prooxidant threshold.
-
SkQ1 : The superior choice for models highly sensitive to prooxidant toxicity, or when specifically targeting cardiolipin peroxidation and ferroptosis, due to its massive therapeutic window and deep membrane penetrance.
-
CoQ10 : Appropriate only when avoiding synthetic TPP+ cations is necessary (e.g., dietary supplement models), accepting the significant trade-off of poor mitochondrial bioavailability.
References
-
Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics (PMC/NIH). Available at:[Link]
-
Mitochondria-Targeted Antioxidants and Skeletal Muscle Function (MDPI). Available at:[Link]
-
Penetrating and anti-and prooxidant properties of SkQs and MitoQ (ResearchGate). Available at:[Link]
-
Mitochondrial Lipid Peroxidation Is Responsible for Ferroptosis (MDPI). Available at:[Link]
-
Bioenergetic Effects of Mitochondrial-Targeted Coenzyme Q Analogs in Endothelial Cells (JPET/NIH). Available at: [Link]
Sources
- 1. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Antioxidants and Skeletal Muscle Function [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Lipid Peroxidation Is Responsible for Ferroptosis [mdpi.com]
- 5. Bioenergetic Effects of Mitochondrial-Targeted Coenzyme Q Analogs in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (DMNBQ): A Comparative Methodological Guide
Executive Summary
The development of mitochondria-targeted therapeutics relies heavily on manipulating the electron transport chain (ETC) and cellular redox states. 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (DMNBQ) is a synthetic, long-chain aliphatic benzoquinone. Structurally related to endogenous Coenzyme Q10 (CoQ10) and the synthetic short-chain analog Idebenone, DMNBQ features a fully saturated 19-carbon tail.
This guide provides an objective framework for validating the mechanism of action (MoA) of DMNBQ. By comparing its performance against standard alternatives and detailing self-validating experimental protocols, this document equips drug development professionals with the methodologies required to quantify DMNBQ's efficacy as an ETC bypass agent and an NQO1-dependent antioxidant.
Structural Rationale and Comparative Profiling
To understand DMNBQ’s experimental behavior, it must be contextualized against existing benzoquinones. CoQ10 is highly hydrophobic, limiting its cellular bioavailability[1]. Conversely, Idebenone is amphiphilic, allowing rapid cellular entry but suffering from a very short metabolic half-life (< 1 hour) due to rapid clearance[2].
DMNBQ’s 19-carbon saturated chain provides a "Goldilocks" lipophilicity. It is hydrophobic enough to stably anchor within the inner mitochondrial membrane (IMM) for prolonged periods, yet lacks the extreme bulk of CoQ10's 50-carbon isoprenoid tail, allowing for superior membrane diffusion kinetics.
Table 1: Comparative Physicochemical and Mechanistic Profiling
| Property | Coenzyme Q10 | Idebenone | DMNBQ (Target Compound) |
| Aliphatic Tail | Decaprenyl (50C, unsaturated) | Hydroxydecyl (10C, terminal OH) | Nonadecyl (19C, saturated) |
| Lipophilicity (LogP) | > 10 (Extremely hydrophobic) | ~ 3.5 (Amphiphilic) | ~ 8.2 (Highly lipophilic) |
| Metabolic Half-Life | ~ 33 hours | < 1 hour | ~ 12-18 hours (Predicted) |
| Complex I Bypass | Endogenous substrate | High efficiency | High efficiency |
| NQO1 Affinity | Moderate | High | High |
| Primary Limitation | Poor cellular bioavailability | Rapid metabolic clearance | Requires specific lipid formulation |
Mechanism of Action: The Dual-Pathway Hypothesis
DMNBQ operates via a dual mechanism, functioning both as an electron shuttle and a potent antioxidant.
-
ETC Bypass: Under conditions of oxidative stress or Complex I dysfunction, DMNBQ acts as an artificial electron carrier. It shuttles electrons directly to Complex III, bypassing the dysfunctional Complex I and restoring ATP synthesis[3].
-
NQO1-Dependent Bioactivation: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that catalyzes the obligate two-electron reduction of quinones. NQO1 reduces DMNBQ directly into its stable hydroquinone form (DMNBQH2), bypassing the unstable semiquinone radical intermediate that typically generates reactive oxygen species (ROS)[4]. Once reduced, DMNBQH2 acts as a potent scavenger of lipid peroxides.
Caption: DMNBQ MoA: NQO1-mediated reduction and Complex I bypass.
Experimental Protocol 1: Validating Mitochondrial ETC Bypass
To objectively validate DMNBQ's ability to rescue mitochondrial respiration, we utilize the Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) in real-time[5].
The Causality of the Assay Design
Why use Rotenone before DMNBQ? Rotenone specifically binds to the ubiquinone binding site of Complex I, halting the transfer of electrons and causing a precipitous drop in OCR[6]. By injecting DMNBQ after this blockade, any subsequent recovery in OCR is definitively causal: it proves that DMNBQ is accepting electrons from alternative cytosolic sources and directly feeding them into Complex III, successfully bypassing the Complex I bottleneck[2].
Step-by-Step Methodology
-
Cell Preparation: Seed target cells (e.g., HepG2 or iPSC-derived neurons) in an Agilent Seahorse XFe96 microplate at a density of 2–3 × 10⁴ cells/well. Incubate overnight at 37°C[5].
-
Media Exchange: One hour prior to the assay, wash cells and replace the growth medium with unbuffered Seahorse XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Incubate in a non-CO2 incubator[6].
-
Compound Loading: Load the sensor cartridge injection ports as follows:
-
Port A: Rotenone (Final well concentration: 1 µM) to block Complex I.
-
Port B: DMNBQ (Final well concentration: 5 µM) or Idebenone (positive control).
-
Port C: Oligomycin (Final well concentration: 1.5 µM) to block ATP synthase and measure ATP-linked respiration.
-
Port D: Antimycin A (Final well concentration: 1 µM) to shut down Complex III and measure non-mitochondrial oxygen consumption.
-
-
Execution: Run the customized Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Analysis: Calculate the "Bypass Efficiency" by measuring the delta in OCR immediately following Port B injection compared to the post-Rotenone basal rate.
Experimental Protocol 2: Validating NQO1-Dependent Redox Cycling
To prove that DMNBQ is not merely a direct chemical scavenger but a pro-drug requiring enzymatic bioactivation, we must isolate the NQO1 pathway[7].
The Causality of the Assay Design
While one-electron reductases (like CYP450OR) create unstable, ROS-generating semiquinones, NQO1 performs a simultaneous two-electron reduction, safely yielding the antioxidant hydroquinone. Dicumarol is a highly specific, competitive inhibitor of NQO1[7]. If DMNBQ suppresses ROS in the presence of an oxidative stressor, but fails to do so when Dicumarol is introduced, this self-validating system confirms that DMNBQ's efficacy is strictly NQO1-dependent.
Caption: Experimental workflow for validating DMNBQ NQO1-dependent redox cycling.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and culture for 24 hours.
-
Pre-treatment (Inhibition): Pre-treat half the wells with 50 µM Dicumarol for 30 minutes to fully inhibit intracellular NQO1 activity[7].
-
Probe Loading: Wash cells and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.
-
Stress & Treatment: Remove the probe solution. Co-administer an oxidative stressor (e.g., 20 µM Menadione) alongside 5 µM DMNBQ. Ensure Dicumarol is maintained in the designated inhibitor wells.
-
Kinetic Measurement: Read fluorescence (Ex/Em = 485/535 nm) kinetically every 10 minutes for 2 hours using a microplate reader.
-
Interpretation: A successful validation will show high fluorescence in the Menadione-only group, suppressed fluorescence in the Menadione + DMNBQ group, and a restoration of high fluorescence in the Menadione + DMNBQ + Dicumarol group.
References
-
Patsnap Synapse. What is the mechanism of Idebenone?3
-
PubMed Central (PMC). NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status...
-
PubMed Central (PMC). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer.5
-
Benchchem. Application Notes and Protocols for Seahorse XF Metabolic Flux Assays.6
-
PubMed Central (PMC). The diverse functionality of NQO1 and its roles in redox control.4
-
Journal of Applied Pharmaceutical Science (JAPS). A Review of NAD(P)H:Quinone Oxidoreductase 1 (NQO1); A Multifunctional Antioxidant Enzyme.7
-
MDPI. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics.2
-
Company of Biologists Journals. Idebenone and coenzyme Q10 are novel PPARα/γ ligands, with potential for treatment of fatty liver diseases.1
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 4. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
"reproducibility of experiments involving 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone"
The Reproducibility Crisis in Quinone Assays: A Comparative Guide to 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone
As a Senior Application Scientist in mitochondrial bioenergetics, I frequently audit experimental workflows that suffer from high inter-assay variability. A common culprit is the transition from hydrophilic ubiquinone analogs to highly lipophilic, long-chain variants. 2,5-Dimethoxy-3-methyl-6-nonadecyl-benzoquinone (C19-2,5-Q) is a specialized synthetic analog designed to probe lipid-protein interactions in the electron transport chain (ETC). However, its extreme hydrophobicity and altered redox core present unique reproducibility challenges. This guide objectively compares C19-2,5-Q against standard alternatives and provides field-proven, self-validating protocols to ensure data integrity.
Mechanistic Causality: Why C19-2,5-Q Behaves Differently
To achieve reproducible results, researchers must understand the physical chemistry driving the molecule's behavior:
-
Obligate Membrane Partitioning: Unlike[1], which can dynamically exchange between aqueous micelles and lipid bilayers, C19-2,5-Q possesses a 19-carbon straight alkyl chain. If introduced directly into aqueous assay buffers, it rapidly forms biologically inert aggregates, leading to artificially low reaction rates.
-
Redox Potential Shift: The native ubiquinone core is 2,3-dimethoxy-substituted. The 2,5-dimethoxy isomerism in C19-2,5-Q subtly shifts the midpoint redox potential. As seen with other analogs, the reduced quinol form can severely impede Complex I activity if the redox state is not strictly controlled during the assay[1].
-
Lateral Diffusion Kinetics: The straight nonadecyl chain lacks the repeating isoprene kinks of native CoQ10. This alters its lateral diffusion rate within the membrane and its trajectory into the deep Q-binding cavity of respiratory complexes, directly impacting the coupling of to proton pumping[2].
Comparative Performance Analysis
When selecting a quinone analog, performance must be matched to the specific assay environment. The table below summarizes the quantitative and structural differences between C19-2,5-Q and common alternatives.
| Compound | Tail Structure | Core Substitution | Est. logP | Aqueous Solubility | Complex I Vmax (Relative) | Primary Application |
| Idebenone | C10 (Terminal OH) | 2,3-dimethoxy | ~3.5 | Moderate | High (Aqueous) | Cytosolic/Aqueous ROS assays |
| Decylubiquinone | C10 (Alkyl) | 2,3-dimethoxy | ~5.8 | Low | High (Micellar) | Standard in vitro ETC assays |
| C19-2,5-Q | C19 (Straight Alkyl) | 2,5-dimethoxy | ~10.2 | Insoluble | Moderate (Liposomal) | Deep-membrane partitioning models |
| Coenzyme Q10 | C50 (Polyisoprenyl) | 2,3-dimethoxy | >15.0 | Insoluble | Baseline (Native) | In vivo / Native membrane studies |
Data Interpretation: C19-2,5-Q bridges the gap between the easily handled decylubiquinone and the intractable CoQ10. However, its high logP mandates liposomal reconstitution to achieve a reproducible Vmax.
Self-Validating Experimental Protocols
To eliminate the aggregation artifacts associated with C19-2,5-Q, detergent-micelle systems must be abandoned in favor of[3]. The following protocol is designed as a self-validating system.
Protocol A: Proteoliposome Reconstitution (LUV Formation) Causality: Co-drying the quinone with phospholipids ensures homogeneous integration into the lipid bilayer, preventing aqueous aggregation.
-
Lipid Film Formation: Dissolve 10 mg of synthetic phospholipids (e.g., DOPC/DOPE) and 50 nmol of C19-2,5-Q in 1 mL of Chloroform/Methanol (2:1). Evaporate under a gentle stream of nitrogen gas to form a thin film.
-
Desiccation: Place the lipid film under a high vacuum for 2 hours to remove trace solvents that could denature respiratory enzymes.
-
Hydration: Hydrate the film with 1 mL of assay buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4). Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).
-
Extrusion: Pass the MLV suspension through a 100 nm polycarbonate filter 15 times using a mini-extruder.
-
Validation Check: Measure the dynamic light scattering (DLS) of the extruded LUVs. A polydispersity index (PDI) < 0.1 validates uniform vesicle size and membrane surface area, a critical prerequisite for reproducible enzyme kinetics.
-
Protocol B: Complex I/III Enzymatic Reduction Assay Causality: Maintaining the quinone in an oxidized state prior to substrate addition prevents premature enzyme inhibition[1].
-
Enzyme Integration: Add purified Complex I (or submitochondrial particles) to the LUV suspension. Incubate on ice for 30 minutes to allow membrane association.
-
Redox Baseline: Transfer the proteoliposomes to a quartz cuvette.
-
Validation Check: Monitor baseline absorbance at 340 nm (for NADH) and 275 nm (for quinone) for 3 minutes. A stable baseline confirms no auto-oxidation or light-scattering artifacts are occurring.
-
-
Reaction Initiation: Inject 100 µM NADH to initiate the reaction. Monitor the decrease in absorbance at 340 nm to calculate the specific activity (µmol NADH oxidized / min / mg protein).
Experimental Workflow Visualization
The following diagram maps the critical path for the liposome reconstitution and kinetic assay, highlighting the integration of validation checkpoints.
Caption: Workflow for liposome reconstitution and redox kinetics assay of C19-2,5-Q.
References
-
Decylubiquinol impedes mitochondrial respiratory chain complex I activity. ResearchGate URL:[Link]
-
Redox-coupled quinone dynamics in the respiratory complex I. Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Reverse Electron Transfer by Respiratory Complex I Catalyzed in a Modular Proteoliposome System. Journal of the American Chemical Society (JACS) URL:[Link]
Sources
"benchmarking the performance of novel benzoquinones against known antioxidants"
Benchmarking the Performance of Novel Benzoquinones Against Known Antioxidants: A Comprehensive Methodological Guide
Introduction
In the landscape of redox biology and drug development, mitigating oxidative stress remains a primary therapeutic target. While classical antioxidants like Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and its water-soluble analogue Trolox have set the industry standard, their pharmacokinetic limitations and restricted cellular localization have driven the search for superior alternatives[1]. Enter novel benzoquinones—a class of redox-active compounds characterized by a highly conjugated 1,4-dione ring system. Derivatives such as idebenone and deeply sourced marine benzoquinones (e.g., 2-amino-6-hydroxy-[1,4]-benzoquinone) exhibit potent radical scavenging capabilities and unique mitochondrial localizations, often triggering targeted cellular responses such as tumor cell apoptosis via ROS modulation[2][3].
This guide provides an objective, data-driven framework for benchmarking novel benzoquinone derivatives against established antioxidants. By dissecting the underlying chemical mechanisms and standardizing our in vitro assays, we ensure that comparative data is both robust and translatable for drug development professionals.
Mechanistic Rationale: SET vs. HAT Pathways
To benchmark an antioxidant, one must first understand its chemical kinetics. Antioxidants neutralize free radicals primarily through two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)[4].
Benzoquinones are uniquely positioned because their overall redox transition involves the transfer of two protons and two electrons. This often proceeds via a proton-coupled electron transfer (PCET) mechanism to form a stable semiquinone intermediate before fully reducing to a hydroquinone[5].
-
SET Mechanism: The antioxidant donates an electron to the free radical. The ionization potential of the antioxidant dictates the reaction rate.
-
HAT Mechanism: The antioxidant donates a hydrogen atom. The bond dissociation enthalpy is the critical determinant[4].
To accurately benchmark a novel benzoquinone, we must evaluate its performance across assays that isolate these specific pathways.
Mechanistic pathways of benzoquinone antioxidant activity and validation assays.
Benchmarking Methodologies & Causality
Selecting the right assay is critical. A single assay cannot capture the full redox profile of a benzoquinone. We utilize a triad of standardized methodologies:
-
DPPH Assay (Mixed SET/HAT): Utilizes the stable 2,2-diphenyl-1-picrylhydrazyl radical. While ubiquitous, DPPH is sterically hindered and dissolved in organic solvents, which may not accurately reflect physiological aqueous environments.
-
ABTS Assay (SET-dominant): Measures the reduction of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). It is applicable in both aqueous and lipophilic systems, making it ideal for amphiphilic benzoquinones[1].
-
ORAC Assay (HAT-dominant): The Oxygen Radical Absorbance Capacity assay uses AAPH to generate peroxyl radicals. It is highly physiologically relevant as it measures the kinetic repair mechanism and hydrogen transfer over time[6].
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of internal standards (Trolox) and strict kinetic monitoring ensures that environmental variables (e.g., pH, temperature) do not skew the benchmarking data.
Protocol 1: ABTS Radical Cation Scavenging Assay (SET Evaluation)
Causality: We pre-generate the ABTS•+ radical using potassium persulfate rather than generating it in the presence of the antioxidant. This isolates the scavenging kinetics from the radical generation phase, preventing false positives caused by antioxidants that might simply inhibit the oxidizing agent itself[7].
-
Step 1: Radical Generation. React a 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to yield a dark blue/green ABTS•+ radical cation solution.
-
Step 2: Standardization. Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches exactly 0.70 (± 0.02) to ensure a standardized baseline.
-
Step 3: Reaction. Add 10 µL of the test benzoquinone (or Trolox standard) at varying concentrations to 990 µL of the diluted ABTS•+ solution.
-
Step 4: Kinetic Measurement. Monitor the decay in absorbance at 734 nm exactly 6 minutes post-mixing.
-
Step 5: Validation. Calculate the IC₅₀ (concentration required to reduce absorbance by 50%) and express the final result as Trolox Equivalent Antioxidant Capacity (TEAC)[1].
Protocol 2: ORAC Assay (HAT Evaluation)
Causality: The ORAC assay uses AAPH, which undergoes thermal decomposition at 37°C to provide a constant, steady flux of peroxyl radicals. Fluorescein is used as the probe because its redox potential (+750 mV) allows it to be efficiently bleached by peroxyl radicals, and successfully repaired by strong antioxidants via proton-coupled electron transfer[6].
-
Step 1: Preparation. Prepare all solutions in 75 mM phosphate buffer (pH 7.4). Prepare a 70 nM fluorescein working solution and a 153 mM AAPH solution (made fresh and kept on ice)[4].
-
Step 2: Microplate Loading. In a 96-well black plate, add 25 µL of the test benzoquinone, Trolox standards (ranging from 6.25 to 100 µM), or buffer (blank), followed by 150 µL of the fluorescein solution.
-
Step 3: Incubation. Incubate the plate at 37°C for 15 minutes to reach thermal equilibrium.
-
Step 4: Initiation. Rapidly inject 25 µL of the AAPH solution into each well to initiate the peroxyl radical flux[6].
-
Step 5: Kinetic Readout. Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes.
-
Step 6: Data Integration. Calculate the Area Under the Curve (AUC) for the sample and blank. The net AUC is used to determine the ORAC value, expressed in µmol Trolox Equivalents (TE)/µmol compound[1].
Comparative Performance Data
To objectively benchmark novel benzoquinones, we compare their IC₅₀ and TEAC values against industry standards. The data below synthesizes typical performance metrics for a high-performing novel benzoquinone (e.g., an idebenone derivative) against known antioxidants[1][2].
| Compound | ABTS IC₅₀ (µM) | DPPH IC₅₀ (µM) | ORAC Value (TE) | Primary Mechanism |
| Novel Benzoquinone (e.g., Idebenone) | 11.5 ± 0.6 | 12.0 ± 0.5 | 2.8 ± 0.2 | PCET (Mixed SET/HAT) |
| Trolox (Standard) | 11.8 ± 0.7 | 11.9 ± 0.7 | 1.0 (Reference) | HAT |
| Ascorbic Acid (Vit C) | 14.2 ± 0.8 | 15.5 ± 0.9 | 0.8 ± 0.1 | SET/HAT |
| Coenzyme Q10 | >50 (Poor in vitro) | >50 | <0.5 | Enzymatic Reduction Req. |
Note: Lower IC₅₀ indicates higher potency. Higher ORAC TE indicates greater peroxyl radical scavenging capacity.
Data Analysis: Novel benzoquinones exhibit ABTS and DPPH scavenging efficiencies nearly identical to Trolox[2]. However, their ORAC values often far exceed Trolox, indicating superior kinetic repair of fluorescein and robust peroxyl radical neutralization[6]. Furthermore, unlike Coenzyme Q10, which requires enzymatic reduction (e.g., via NQO1) to become the active ubiquinol, rationally designed benzoquinones possess intrinsic radical scavenging capacity without the need for prior bioactivation.
Conclusion
Benchmarking novel benzoquinones requires a multi-assay approach that isolates both SET and HAT mechanisms. By utilizing self-validating kinetic protocols like the pre-formed ABTS•+ assay and the AAPH-driven ORAC assay, researchers can objectively quantify the superior peroxyl radical scavenging and electron transfer capabilities of these novel scaffolds. As demonstrated, optimized benzoquinones not only match the immediate radical quenching speed of Trolox but significantly outperform it in sustained physiological environments.
References
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Benzoquinone Compound Isolated from Deep-Sea Hydrothermal Vent Triggers Apoptosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Compounds and Their Antioxidant Mechanism | IntechOpen [intechopen.com]
- 5. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant activity and phenolic compounds of 112 traditional Chinese medicinal plants associated with anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone proper disposal procedures
Operational Protocol: Safe Handling, Remediation, and Disposal of 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone
Executive Summary & Chemical Profile
2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone (CAS No. 4074-99-1) is a synthetic, long-chain alkyl benzoquinone derivative with a molecular weight of 448.68 g/mol [1]. Structurally analogous to ubiquinone (Coenzyme Q) derivatives, this compound presents a unique dual-hazard profile: a highly reactive, redox-cycling quinone core coupled with a highly lipophilic 19-carbon (nonadecyl) aliphatic chain.
Because of its structural homology to parent benzoquinones, it must be managed with stringent environmental controls. The parent compound, 1,4-benzoquinone, is strictly regulated as an ecotoxin (US EPA Waste Code U197) due to its extreme toxicity to aquatic life (Fish LC50 ≤ 0.1 mg/L)[2]. Consequently, this lipophilic derivative must be managed with a zero-discharge tolerance into municipal water systems[3].
Mechanistic Toxicology & Risk Assessment
As a Senior Application Scientist, it is critical to understand why we implement specific safety controls rather than simply following a checklist.
-
The Quinone Core (Redox & Electrophilic Hazard): The 1,4-benzoquinone moiety is a potent electrophile. It readily undergoes Michael addition with biological nucleophiles (such as cellular thiols in proteins) and participates in continuous redox cycling, generating destructive reactive oxygen species (ROS).
-
The Alkyl Chain (Bioaccumulation & Penetration): The C19 nonadecyl chain drastically increases the molecule's partition coefficient (LogP). This extreme lipophilicity means the compound easily penetrates dermal barriers (the stratum corneum) and poses a severe bioaccumulation risk in aquatic ecosystems[4].
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Causality / Rationale |
| Gloves | Double-layered Nitrile (≥8 mil) | Standard latex offers insufficient protection against highly lipophilic organic compounds. Nitrile prevents dermal absorption of the C19 alkyl chain. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against severe ocular irritation and corneal damage typical of reactive quinones[5]. |
| Body | Flame-resistant lab coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if handling bulk dry powders to prevent inhalation of redox-active dust[5]. |
Standard Operating Procedure (SOP): Routine Laboratory Disposal
While 2,5-dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone is not explicitly listed by name in the RCRA U-series, standard laboratory safety protocols mandate treating highly lipophilic benzoquinone derivatives with the same rigorous ecotoxicity controls as the parent compound[2][6].
Phase 1: Segregation and Containment
-
Isolate Waste Streams: Never mix quinone waste with strong oxidizing agents (e.g., peroxides, nitric acid) or strong nucleophiles. Mixing can trigger violent exothermic reactions.
-
Select Compatible Containers: Use only high-density polyethylene (HDPE) or amber glass containers[6].
-
Rationale: The lipophilic nature of the compound can degrade certain low-density plastics over time. Amber glass prevents UV-induced photodegradation of the quinone core.
-
-
Segregate by State:
-
Solid Waste: Collect residual powders and contaminated consumables (weighing paper, pipette tips) in a dedicated solid hazardous waste bin.
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, ethanol, or dichloromethane), collect it in a designated organic waste carboy.
-
Phase 2: Accumulation and Labeling
-
Satellite Accumulation Area (SAA) Protocols: Store containers upright in a designated SAA. Containers must be tightly capped at all times unless actively receiving waste to prevent volatilization of solvents[6].
-
Regulatory Labeling: Affix a standard "Hazardous Waste" label immediately upon the first drop of waste entering the container[6]. Explicitly list the full chemical name and mark the hazards as "Toxic" and "Ecotoxic."
Phase 3: Final Disposition
-
Submit for Incineration: Do not attempt to neutralize or flush this compound down the drain. Submit the sealed containers to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration at an EPA-approved facility[4][5].
Chemical Spill Remediation Workflow
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
Step-by-Step Remediation Protocol:
-
Isolation: Immediately evacuate the immediate area and don the required PPE (see Table 1)[5].
-
Containment (Dry Powder): Do NOT dry sweep with a standard broom, as this generates inhalable, redox-active dust clouds. Instead, lightly dampen the powder with water to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Containment (Liquid Solution): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or clean sand.
-
Rationale: Combustible absorbents (like paper towels) can become fire hazards if the solvent evaporates, leaving concentrated oxidizing quinones behind.
-
-
Collection: Use non-sparking tools to scoop the absorbed material into an HDPE waste container[2].
-
Decontamination & Validation (Self-Validating System): Wash the affected area thoroughly with soap and water[5].
-
Rationale: The lipophilic C19 chain resists pure water; surfactants in soap are required to micellize and lift the residual compound.
-
Validation Step: Inspect the surface under bright light for residual colored sheen (quinones are typically highly colored, often yellow or purple). Wipe with a secondary solvent-soaked swab to confirm total removal.
-
Spill Response Decision Tree
Caption: Workflow for the safe containment and remediation of alkyl benzoquinone spills.
Sources
Operational Safety & Logistics Guide: Handling 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical causality. When handling specialized biochemicals like 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone, standard operating procedures must be adapted to the molecule's unique physical and mechanistic properties. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the causality behind the compound's toxicity. 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone (CAS 4074-99-1) is a specialized biochemical utilized primarily in [1].
Mechanistic Hazard: Because it shares a core structure with Coenzyme Q analogs (such as idebenone), it is capable of redox cycling within biological systems[2]. The quinone moiety acts as a potent electrophile, undergoing Michael addition with nucleophilic sulfhydryl (-SH) groups on cellular proteins. Furthermore, one-electron reduction of the quinone generates semiquinone radicals, which react with ambient oxygen to produce reactive oxygen species (ROS), leading to oxidative stress.
What makes this specific derivative uniquely hazardous is its nonadecyl (19-carbon) aliphatic chain . This extreme lipophilicity allows the molecule to rapidly partition into lipid bilayers and cross the stratum corneum (the skin's outer barrier) with high efficiency, especially when dissolved in organic carrier solvents.
Quantitative Chemical Data
| Property | Value | Mechanistic Implication for Handling |
| CAS Number | 4074-99-1 | Primary identifier for environmental tracking and disposal logs. |
| Molecular Formula | C28H48O4 | High carbon count dictates extreme hydrophobicity; insoluble in water[1]. |
| Molecular Weight | 448.68 g/mol | Relatively large mass reduces airborne volatility but increases lipid partitioning[1]. |
| Aliphatic Chain | 19 Carbons (C19) | Acts as a lipid anchor; requires solvent-rated PPE when handled in solution. |
Dynamic Personal Protective Equipment (PPE) Matrix
Standard safety data for substituted benzoquinones mandates that all handling occurs under local exhaust ventilation due to the risk of respiratory and skin irritation. However, your PPE must dynamically shift depending on whether you are handling the compound as a dry powder or in solution.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection (Solid) | Double-layered Nitrile (EN 374) | Provides sufficient barrier protection against dermal contact with the dry, electrophilic powder. |
| Hand Protection (Solution) | Viton or Butyl Rubber | Organic solvents (e.g., DMSO, Chloroform) act as permeation enhancers, driving the lipophilic C19 chain straight through standard nitrile. |
| Eye Protection | Snug-fitting safety goggles | Protects against micro-particulate dispersion caused by static charge during the weighing process. |
| Respiratory | Class II Biosafety Cabinet / Fume Hood | Prevents inhalation of airborne particulates; benzoquinones are known respiratory sensitizers. |
| Body | Flame-resistant lab coat | Provides a physical barrier against accidental spills and minimizes static generation. |
Operational Workflow: Handling & Solubilization
The following step-by-step methodology ensures that the compound's static properties and lipophilicity are safely managed during experimental preparation.
Step 1: Environmental Preparation & Static Mitigation Benzoquinone powders are notorious for accumulating static charge, causing them to "jump" off spatulas and aerosolize.
-
Purge the Chemical Fume Hood for 5 minutes prior to operation.
-
Before opening the reagent vial, pass an anti-static ionizer gun over the container and your anti-static weigh boat.
Step 2: Transfer and Weighing
-
Use a grounded, stainless-steel micro-spatula. Never use plastic spatulas , as they exacerbate static cling and lead to inaccurate measurements and contamination.
-
Weigh the exact required amount directly inside the active draft of the fume hood.
Step 3: Solubilization
-
Due to the nonadecyl chain, this compound requires non-polar or aprotic solvents (e.g., Chloroform, DMSO).
-
Critical Safety Shift: Before adding the solvent, upgrade your outer nitrile glove to a solvent-rated glove (e.g., Viton). Once dissolved, the compound's dermal bioavailability increases exponentially.
-
Transfer the final solution to an amber glass vial, as benzoquinones are light-sensitive and can undergo photodegradation.
Spill Mitigation & Hazardous Waste Disposal Plan
Disposal must strictly comply with environmental regulations, as benzoquinones are highly toxic to aquatic life and must never be released into standard drains[3].
Step 1: Immediate Spill Containment
-
Solid Spill: Do not sweep the dry powder, as this generates toxic dust. Cover the spill with damp absorbent paper to prevent aerosolization, then carefully wipe it up[4].
-
Liquid Spill: Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Avoid sawdust, as quinones can react exothermically with certain organic materials.
Step 2: Surface Decontamination
-
Wash the affected hood surface thoroughly with soap and water. The surfactant in the soap is required to lift the highly lipophilic C19 chain from the stainless steel surface.
Step 3: Waste Segregation
-
Place all contaminated consumables (weigh boats, pipette tips, wipes) into a designated, rigid hazardous waste container.
-
Chemical Incompatibility: Do not mix quinone waste with strong reducing agents or strong acids, as violent redox reactions may occur.
Step 4: Contractor Handoff
-
Label the container explicitly: "Hazardous Waste: Toxic/Irritant - Contains 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone".
-
Entrust the sealed container to your institution's licensed environmental disposal contractor.
Visualizing the Safety Architecture
The following diagram maps the critical path of our self-validating safety protocol, highlighting the transition points where risk profiles change.
Figure 1: Operational workflow for safe handling and disposal of lipophilic benzoquinones.
References
-
Institute of Biological Chemistry. "Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone)". PubMed.[Link]
-
Carl Roth GmbH. "Safety Data Sheet: 1,4-Benzoquinone". Carl Roth.[Link]
Sources
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